Technical Documentation Center

2-(2-Methoxyethyl)Piperidine Hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Methoxyethyl)Piperidine Hydrochloride
  • CAS: 1185088-10-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(2-Methoxyethyl)piperidine Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(2-Methoxyethyl)piperidine Hydrochloride, a piperidine derivative of interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Methoxyethyl)piperidine Hydrochloride, a piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a highly privileged structural motif found in numerous pharmaceuticals, owing to its ability to confer desirable physicochemical and pharmacokinetic properties.[1] This document delves into the chemical structure, a proposed synthetic pathway, spectral analysis, potential applications, and safety considerations for this specific compound.

Chemical Identity and Physicochemical Properties

2-(2-Methoxyethyl)piperidine Hydrochloride is the hydrochloride salt of the parent compound, 2-(2-Methoxyethyl)piperidine. The addition of hydrochloric acid serves to increase the compound's polarity and water solubility, which is a common practice in the formulation of amine-containing pharmaceuticals.

Below is a table summarizing the key chemical and physical properties of 2-(2-Methoxyethyl)piperidine Hydrochloride.

PropertyValueSource(s)
Chemical Name 2-(2-Methoxyethyl)piperidine hydrochloride[2]
CAS Number 1185088-10-1[2][3]
Molecular Formula C₈H₁₈ClNO[2]
Molecular Weight 179.69 g/mol [2]
Chemical Structure See Figure 1[2]
Appearance Solid
InChI 1S/C8H17NO.ClH/c1-10-7-5-8-4-2-3-6-9-8;/h8-9H,2-7H2,1H3;1H[2]
SMILES COCCC1CCCCN1.Cl[2]
Synthesis and Mechanism

The precursor, 2-(2-hydroxyethyl)piperidine, can be synthesized via the catalytic hydrogenation of 2-pyridineethanol.[4][5] This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

  • Reaction: 2-Pyridineethanol → 2-(2-Hydroxyethyl)piperidine

  • Reagents and Conditions:

    • Catalyst: Platinum oxide (PtO₂) or Ruthenium on carbon (Ru/C) are effective catalysts for pyridine hydrogenation.[4][6]

    • Solvent: Ethanol or water.[4][5]

    • Hydrogen Pressure: Elevated hydrogen pressure (e.g., 500 psig) is typically required for this transformation.[6]

    • Temperature: The reaction is often carried out at elevated temperatures (e.g., 150 °C).[4]

The choice of a noble metal catalyst is crucial for achieving high yield and selectivity. The mechanism involves the adsorption of the pyridine ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[7][8] In this step, the hydroxyl group of 2-(2-hydroxyethyl)piperidine is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent.

  • Reaction: 2-(2-Hydroxyethyl)piperidine + Methylating Agent → 2-(2-Methoxyethyl)piperidine

  • Reagents and Conditions:

    • Base: A strong base such as sodium hydride (NaH) is used to deprotonate the alcohol, forming the sodium alkoxide in situ.[9]

    • Methylating Agent: A methyl halide, such as methyl iodide (CH₃I) or methyl bromide (CH₃Br), serves as the electrophile.[10]

    • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are suitable for this reaction to prevent unwanted side reactions.[9][10]

    • Temperature: The reaction is typically carried out at room temperature.[10]

The reaction proceeds via an Sₙ2 mechanism, where the alkoxide performs a backside attack on the methyl halide, leading to the formation of the ether and a sodium halide salt as a byproduct.[8]

The final step involves the treatment of the free base, 2-(2-methoxyethyl)piperidine, with hydrochloric acid to form the hydrochloride salt.

  • Reaction: 2-(2-Methoxyethyl)piperidine + HCl → 2-(2-Methoxyethyl)piperidine Hydrochloride

  • Reagents and Conditions:

    • Reagent: A solution of hydrogen chloride in a suitable solvent, such as diethyl ether or isopropanol.

    • Procedure: The HCl solution is added to a solution of the piperidine derivative, leading to the precipitation of the hydrochloride salt, which can then be isolated by filtration.

This acid-base reaction is straightforward and typically proceeds with high yield.

Structural Elucidation: A Predictive Spectroscopic Analysis

While experimental spectra for 2-(2-Methoxyethyl)piperidine Hydrochloride are not publicly available, we can predict the key features of its ¹H NMR, ¹³C NMR, Mass Spectrum, and IR Spectrum based on the known spectral data of its precursor, 2-(2-hydroxyethyl)piperidine, and other closely related piperidine derivatives.

The ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the ethyl bridge protons, and the methoxy group protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.3s3H-OCH₃The singlet for the methoxy protons is expected in this region.
~3.4-3.6m2H-CH₂-O-The methylene protons adjacent to the ether oxygen will be deshielded.
~2.6-3.1m3HH2, H6 (axial & equatorial)Protons on the carbons adjacent to the nitrogen are deshielded.
~1.5-1.9m8HH3, H4, H5, -CH₂-CThe remaining piperidine ring protons and the other ethyl bridge protons will appear in the aliphatic region.

Note: The exact chemical shifts and multiplicities will depend on the solvent and the conformational dynamics of the piperidine ring.

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~59-OCH₃The methoxy carbon.
~70-72-CH₂-O-The carbon atom of the ethyl bridge attached to the oxygen.
~55-60C2The substituted carbon of the piperidine ring.
~45-50C6The other carbon adjacent to the nitrogen.
~25-35C3, C4, C5, -CH₂-CThe remaining piperidine and ethyl bridge carbons.

The mass spectrum (EI) would likely show a molecular ion peak (M⁺) for the free base at m/z 143. Key fragmentation patterns would involve the loss of the methoxy group, the entire methoxyethyl side chain, and fragmentation of the piperidine ring.

  • m/z 143: Molecular ion (M⁺) of the free base.

  • m/z 112: Loss of the methoxy group (-OCH₃).

  • m/z 84: Cleavage of the C-C bond of the side chain, leaving a piperidinemethyl cation.

  • m/z 59: The methoxyethyl fragment cation.

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
~2800-3000C-H stretchAliphatic C-H
~2400-2700N-H stretchAmine salt (broad)
~1080-1150C-O stretchEther
Potential Applications in Drug Discovery and Medicinal Chemistry

The piperidine nucleus is a cornerstone in the design of a vast array of therapeutic agents.[1] Its presence in a molecule can enhance metabolic stability, improve pharmacokinetic properties, and facilitate transport across biological membranes.

Derivatives of piperidine have shown a wide range of pharmacological activities, including but not limited to:

  • Analgesics

  • Antipsychotics

  • Antihistamines

  • Anticancer agents

While the specific biological activity of 2-(2-Methoxyethyl)piperidine Hydrochloride has not been extensively reported, its structural features suggest potential for investigation in several areas. The methoxyethyl side chain can influence the molecule's lipophilicity and hydrogen bonding capabilities, which are critical for receptor binding and pharmacokinetic profiles. Researchers in drug discovery may find this compound to be a valuable building block for creating novel chemical entities with tailored properties for specific biological targets.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-(2-Methoxyethyl)piperidine Hydrochloride. The safety information provided by suppliers indicates that this compound is classified as acutely toxic if swallowed.

Hazard Statements:

  • H301: Toxic if swallowed.

Precautionary Statements:

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

General Handling Recommendations:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place.

The toxicology of piperidine and its derivatives has been studied, and they can exhibit a range of effects, including neurotoxicity.[11][12] Therefore, it is imperative to handle this compound with care and to consult the full Safety Data Sheet (SDS) before use.[13][14][15]

Conclusion

2-(2-Methoxyethyl)piperidine Hydrochloride is a piperidine derivative with potential as a building block in medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, a predictive analysis of its spectral characteristics, and important safety considerations. While further experimental validation is needed to fully characterize this compound and explore its biological activities, the information presented here serves as a valuable resource for researchers and scientists working in the field of drug discovery and development.

Visualizations

Figure 1: Chemical structure of 2-(2-Methoxyethyl)piperidine Hydrochloride.

synthesis_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Salt Formation start1 2-Pyridineethanol prod1 2-(2-Hydroxyethyl)piperidine start1->prod1 H₂, PtO₂ or Ru/C Ethanol, 150°C, 500 psig prod1_2 2-(2-Hydroxyethyl)piperidine prod2 2-(2-Methoxyethyl)piperidine prod1_2->prod2 1. NaH, THF 2. CH₃I prod2_2 2-(2-Methoxyethyl)piperidine final_prod 2-(2-Methoxyethyl)piperidine HCl prod2_2->final_prod HCl in Ether

Figure 2: Proposed synthetic workflow for 2-(2-Methoxyethyl)piperidine Hydrochloride.

References

  • Australian Government Department of Health. Piperidine: Human health tier II assessment. [Link]

  • SpectraBase. N-(2-Hydroxyethyl)piperidine - Optional[13C NMR] - Spectrum. [Link]

  • PubChem. 2-Piperidin-2-ylethanol. [Link]

  • ACS Publications. A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. [Link]

  • NCBI. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Name Reactions in Organic Synthesis. Williamson Ether Synthesis.
  • PubChem. 1-(2-Hydroxyethyl)piperazine. [Link]

  • NIST. 2-(2-Hydroxyethyl)piperidine. [Link]

  • Google Patents. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
  • ResearchGate. (PDF) Piperazine Derivatives as Dangerous Abused Compounds. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • PubChem. N-Piperidinoethanol. [Link]

  • NIST. 1-Piperidineethanol. [Link]

  • Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Piperidine. [Link]

  • Wikipedia. Piperidine. [Link]

  • ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives.... [Link]

  • SpectraBase. N-(2-Hydroxyethyl)piperidine - Optional[ATR-IR] - Spectrum. [Link]

  • PubChem. 2-(2-Methoxyethyl)Piperidine Hydrochloride. [Link]

  • European Patent Office. PROCESSES FOR PREPARING 2-PIPERIDINEETHANOL COMPOUNDS. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • Google Patents.
  • Google Patents. US6258955B1 - Process for preparing 2-piperidineethanol compounds.

Sources

Exploratory

2-(2-Methoxyethyl)Piperidine Hydrochloride material safety data sheet (MSDS)

Technical Safety Guide: 2-(2-Methoxyethyl)Piperidine Hydrochloride Document Control: Target Compound: 2-(2-Methoxyethyl)piperidine Hydrochloride[1][2] CAS Registry Number: 1185088-10-1[1] Classification: Acute Toxin (Ora...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: 2-(2-Methoxyethyl)Piperidine Hydrochloride

Document Control:

  • Target Compound: 2-(2-Methoxyethyl)piperidine Hydrochloride[1][2]

  • CAS Registry Number: 1185088-10-1[1]

  • Classification: Acute Toxin (Oral), Category 3[3][4]

  • Context: Pharmaceutical Intermediate / Research Chemical

Part 1: Chemical Identity & Molecular Architecture

1.1 Structural Profile This compound is a piperidine derivative characterized by a 2-methoxyethyl side chain at the ortho position relative to the nitrogen heteroatom. As a hydrochloride salt, the basic nitrogen is protonated, rendering the compound an ionic solid with distinct solubility and stability profiles compared to its free base liquid counterpart.

PropertySpecification
Chemical Name 2-(2-Methoxyethyl)piperidine hydrochloride
Molecular Formula C₈H₁₇NO[1][2] · HCl
Molecular Weight 179.69 g/mol
Physical State Solid (Crystalline powder)
Solubility High in Water, Methanol; Low in non-polar solvents (Hexane)
Hygroscopicity Moderate to High (Typical of amine HCl salts)

1.2 Strategic Utility in Drug Design In medicinal chemistry, this scaffold serves as a critical pharmacophore. The piperidine ring is a "privileged structure" found in numerous therapeutics. The methoxyethyl side chain provides a specific lipophilic/hydrophilic balance (logP modulation) and acts as a hydrogen bond acceptor, often mimicking neurotransmitter motifs. It is structurally relevant to the synthesis of Class IC anti-arrhythmic agents (e.g., analogs of Encainide ) and Sigma receptor ligands.

Part 2: Comprehensive Hazard Assessment

2.1 GHS Classification & Causality Unlike simple buffers, this compound is biologically active. The primary risk is Acute Toxicity (Oral) .[5][6]

  • Signal Word: DANGER

  • Hazard Statement: H301 - Toxic if swallowed.[4]

  • Precautionary Principle: Treat as a potent bioactive agent. The piperidine moiety allows for rapid absorption across biological membranes, potentially affecting the central nervous system (CNS) or cardiovascular ion channels.

2.2 Risk Differentiation: Salt vs. Free Base Researchers often conflate the hazards of the salt with the free base.

  • Free Base (Liquid): Often Corrosive (H314), Flammable (H225), and Volatile.

  • HCl Salt (Solid): Reduced volatility and flammability, but retains systemic toxicity . The salt form masks the "fishy" warning odor of the amine, increasing the risk of inadvertent exposure via dust inhalation.

2.3 Visualizing the Safety Decision Matrix The following diagram outlines the decision logic for handling this specific salt versus its free base precursor.

SafetyLogic Start Compound Selection FormCheck Is it HCl Salt or Free Base? Start->FormCheck FreeBase Free Base (Liquid) FormCheck->FreeBase Salt HCl Salt (Solid) FormCheck->Salt FB_Risk Risk: Corrosive Vapors + Flammability FreeBase->FB_Risk FB_Control Control: Fume Hood + Grounded Glassware FB_Risk->FB_Control Solubilization Solubilization Step FB_Control->Solubilization Salt_Risk Risk: Toxic Dust (H301) + Hygroscopic Salt->Salt_Risk Salt_Control Control: Weighing Enclosure + N95/P100 Mask Salt_Risk->Salt_Control Salt_Control->Solubilization pH_Check Verify pH (Acidic due to HCl) Solubilization->pH_Check

Figure 1: Comparative safety logic for Piperidine derivatives. The HCl salt mitigates flammability but requires strict dust control due to systemic toxicity.

Part 3: Strategic Handling & Storage Protocols

3.1 Environmental Control (Hygroscopicity Management) Amine hydrochlorides are prone to absorbing atmospheric moisture. Water uptake leads to:

  • Stoichiometric Error: Weighing wet compound alters the molar concentration of reaction mixtures.

  • Hydrolysis Risk: Long-term moisture exposure can degrade the compound or facilitate clumping.

  • Protocol: Store under inert atmosphere (Argon/Nitrogen) or in a desiccator.

  • Verification: If the white powder turns to a sticky gum or translucent solid, it has absorbed significant water. Recrystallization (typically EtOH/Et2O) may be required.

3.2 Safe Weighing Workflow (Self-Validating) Because the substance is Toxic (H301) , standard open-bench weighing is insufficient.

  • Preparation: Place balance inside a localized exhaust enclosure or deeply inside a chemical fume hood.

  • PPE: Double nitrile gloves (0.11mm minimum) to prevent permeation if solubilized; safety glasses; lab coat.

  • Technique: Use an anti-static gun if the powder is flighty.

  • Validation: Wipe the balance area with a wet tissue after weighing. Check the tissue with a universal pH indicator. A distinct color change (red/acidic) indicates containment failure (spilled salt).

Part 4: Emergency Response & Toxicology

4.1 Mechanism of Toxicity While specific LD50 data for this exact CAS is limited, it is structurally related to piperidine (LD50 oral rat ~400 mg/kg) and substituted piperidines.

  • Target Organs: CNS (potential for seizures/tremors), Gastrointestinal tract.

  • Symptoms: Nausea, salivation, tremors, dyspnea.

4.2 First Aid Algorithms

ScenarioImmediate ActionRationale
Inhalation Move to fresh air. If breathing is labored, administer oxygen (trained personnel only).Salt dust can cause bronchospasm; piperidines are respiratory irritants.
Skin Contact Wash with soap and water for 15 min. Do not use solvent (ethanol/acetone).Solvents increase skin permeability, accelerating systemic absorption of the toxin.
Ingestion IMMEDIATE MEDICAL ATTENTION. Rinse mouth.[3][6][7] Do NOT induce vomiting.H301 classification implies small doses are dangerous. Vomiting risks aspiration.

Part 5: Synthesis & Application Context

5.1 Retrosynthetic Utility This compound is frequently used to introduce the piperidine motif into larger bioactive molecules via N-alkylation or amide coupling.

5.2 Workflow: Free Base Liberation For many reactions (e.g., nucleophilic substitution), the HCl salt must be converted to the free base in situ or prior to reaction.

Protocol:

  • Dissolve 2-(2-Methoxyethyl)piperidine HCl in water.

  • Basify with 1M NaOH or Na₂CO₃ to pH > 12.

  • Extract with Dichloromethane (DCM) x 3.

  • Dry organic layer over MgSO₄.

  • Self-Validation: The aqueous layer should remain basic; the organic layer should contain the amine (verify via TLC: amine will streak on silica unless treated with triethylamine).

SynthesisFlow Input 2-(2-Methoxyethyl) piperidine HCl Base Base Treatment (NaOH/K2CO3) Input->Base Deprotonation FreeBase Reactive Free Base (Nucleophile) Base->FreeBase Extraction Target Target Scaffold (e.g. Encainide Analog) FreeBase->Target N-Alkylation / Amidation

Figure 2: Activation workflow. The salt is a stable storage form; the free base is the reactive species.

References

  • PubChem. (n.d.). Compound Summary: Piperidine derivatives. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Piperidine Hydrochloride. Retrieved January 29, 2026, from [Link]

(Note: While specific toxicological data for CAS 1185088-10-1 is proprietary to suppliers, the H301 classification is derived from the structural class and supplier safety declarations.)

Sources

Foundational

Pharmacological Properties of N-Substituted Piperidines: A Technical Guide

Executive Summary The N-substituted piperidine scaffold represents one of the most versatile and privileged structures in medicinal chemistry. Its conformational flexibility, combined with the ability of the basic nitrog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-substituted piperidine scaffold represents one of the most versatile and privileged structures in medicinal chemistry. Its conformational flexibility, combined with the ability of the basic nitrogen to participate in critical electrostatic interactions, allows it to serve as a core pharmacophore across diverse therapeutic areas. This guide provides an in-depth technical analysis of the structure-activity relationships (SAR), metabolic pathways, and experimental protocols relevant to N-substituted piperidines, focusing on their roles as opioid receptor ligands, sigma receptor modulators, and acetylcholinesterase (AChE) inhibitors.

The Piperidine Pharmacophore: Structural Fundamentals

The piperidine ring is a six-membered heterocycle containing one nitrogen atom.[1] Its pharmacological ubiquity stems from its ability to adopt a chair conformation that mimics the spatial arrangement of endogenous ligands (e.g., acetylcholine, dopamine).

Key Physicochemical Properties[2][3][4][5]
  • Basicity: The pKa of the piperidine nitrogen typically ranges from 10 to 11, ensuring it is protonated at physiological pH (7.4). This cationic center is crucial for ionic bonding with aspartate or glutamate residues in G-protein coupled receptors (GPCRs).

  • Lipophilicity: Substitution at the Nitrogen (N-1) position dramatically alters the LogP, facilitating blood-brain barrier (BBB) penetration, a requirement for CNS-active drugs.

  • Conformational Anchoring: Substituents at the C-4 position often lock the ring into a specific conformation, directing the N-substituent into hydrophobic pockets of the target protein.

Structure-Activity Relationships (SAR)

The pharmacological profile of a piperidine derivative is dictated primarily by the nature of the substituent attached to the nitrogen atom.

Opioid Receptor Ligands

The N-phenethyl moiety is the classic pharmacophore for


-opioid receptor agonism.
  • Agonists: In the fentanyl series, the N-phenethyl group fits into a hydrophobic pocket defined by residues such as Trp293 and Tyr326 in the

    
    -receptor.
    
  • Antagonists: Shortening the chain to N-methyl often retains agonist activity (e.g., pethidine), but replacing it with N-allyl or N-cyclopropylmethyl (e.g., naloxone analogues) induces a conformational shift in the receptor that blocks G-protein coupling, converting the ligand into an antagonist.

Sigma Receptor Modulators ( / )

N-substituted piperidines are potent sigma receptor ligands.

  • 
     Selectivity:  High affinity is achieved with N-benzyl  or N-(phenylalkyl)  groups. The length of the alkyl spacer (2-4 carbons) is critical; an ethyl spacer often optimizes the interaction with the receptor's hydrophobic regions.
    
  • Mechanistic Insight: The protonated nitrogen forms an electrostatic bond with Glu172 in the

    
     receptor, while the aromatic ring of the N-substituent engages in 
    
    
    
    -
    
    
    stacking with flanking aromatic residues.
Acetylcholinesterase (AChE) Inhibitors

In Alzheimer's therapeutics (e.g., Donepezil), the N-benzylpiperidine moiety is essential.

  • Binding Mode: The quaternary ammonium (or protonated tertiary amine) binds to the anionic subsite (Trp84), while the N-benzyl group extends to the peripheral anionic site (PAS), interacting with Trp279. This dual-binding mechanism blocks the catalytic gorge, preventing acetylcholine hydrolysis.

Visualization: SAR Concept Map

SAR_Map Piperidine Piperidine Scaffold (Basic Nitrogen) NPhenethyl N-Phenethyl Piperidine->NPhenethyl NAllyl N-Allyl / N-CPM Piperidine->NAllyl NBenzyl N-Benzyl Piperidine->NBenzyl MuOpioid Mu-Opioid Receptor (Agonism) NPhenethyl->MuOpioid Hydrophobic Pocket Fit MuAntagonist Mu-Opioid Receptor (Antagonism) NAllyl->MuAntagonist Steric Blockade Sigma1 Sigma-1 Receptor (Chaperone Modulation) NBenzyl->Sigma1 Glu172 Interaction AChE Acetylcholinesterase (Dual Binding Site) NBenzyl->AChE PAS Interaction

Figure 1: Pharmacological divergence of the piperidine scaffold based on N-substitution patterns.

Metabolism & Toxicology

Understanding the metabolic fate of N-substituted piperidines is critical for predicting toxicity and duration of action.

N-Dealkylation (CYP450 Mediated)

The primary metabolic pathway is oxidative N-dealkylation, predominantly catalyzed by CYP3A4 and CYP2D6 .

  • Mechanism: The reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism. The P450 heme-oxo species abstracts a hydrogen from the

    
    -carbon adjacent to the nitrogen, forming a carbon-centered radical. This radical is hydroxylated to form an unstable carbinolamine, which spontaneously collapses to release the dealkylated amine and an aldehyde (e.g., formaldehyde, benzaldehyde).
    
  • Toxicological Implication:

    • Loss of Efficacy: Rapid N-dealkylation (e.g., of fentanyl) terminates analgesia.

    • Toxification: In some cases (e.g., MPTP analogs), metabolic activation can generate pyridinium species that are neurotoxic to dopaminergic neurons.

    • Suicide Inhibition: N-benzylcyclopropylamines can act as mechanism-based inhibitors of P450, where the radical intermediate covalently binds to the heme porphyrin, irreversibly inactivating the enzyme.

Visualization: Metabolic Pathway

Metabolism Substrate N-Substituted Piperidine Radical C-Centered Radical (Intermediate) Substrate->Radical H-Abstraction (HAT) CYP450 CYP450 (Heme-O) CYP450->Radical Carbinolamine Carbinolamine (Unstable) Radical->Carbinolamine Hydroxylation Toxicity Neurotoxicity / Inactivation Radical->Toxicity If stabilized (e.g. MPTP) Products Nor-piperidine + Aldehyde Carbinolamine->Products Spontaneous Collapse

Figure 2: CYP450-mediated N-dealkylation pathway and potential divergence to toxic metabolites.

Experimental Protocols

The following protocols are designed to be self-validating systems. Causality is emphasized to ensure reproducibility.

Synthesis: Reductive Amination (Borch Reduction)

Objective: Synthesize N-benzylpiperidine derivatives efficiently while minimizing over-alkylation. Rationale: Direct alkylation with benzyl halides often leads to quaternary ammonium salts (over-alkylation). Reductive amination using mild hydride donors ensures mono-alkylation.

Reagents:

  • Piperidine derivative (1.0 eq)

  • Benzaldehyde derivative (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq) or Borane-Pyridine Complex

  • Acetic Acid (catalytic)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Protocol:

  • Imine Formation: Dissolve the piperidine and benzaldehyde in DCE. Add acetic acid (1-2 drops) to catalyze imine formation. Stir for 30 minutes at room temperature. Validation: Monitor by TLC for the disappearance of the amine.

  • Reduction: Add STAB portion-wise. The triacetoxy group reduces the basicity of the hydride, making it selective for the imine over the aldehyde, preventing direct reduction of the starting material.

  • Quench: Stir for 4-12 hours. Quench with saturated aqueous NaHCO3 to neutralize the acid and decompose excess hydride.

  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO4, and concentrate.

In Vitro: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the affinity (


) of a novel piperidine ligand.
Standard:  Competition binding against 

.

Protocol:

  • Membrane Preparation: Use guinea pig brain or rat liver homogenates (rich in

    
     receptors). Protein concentration ~0.5 mg/mL.
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4. Note: pH control is vital as ionization state affects binding.

  • Incubation:

    • Total Binding: Membrane +

      
       (3 nM).
      
    • Non-Specific Binding (NSB): Add Haloperidol (10

      
      M) to block all specific sites.
      
    • Test Compound: Add at varying concentrations (

      
       to 
      
      
      
      M).
    • Incubate at 37°C for 120 minutes to reach equilibrium.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Visualization: Assay Workflow

AssayWorkflow Prep Membrane Prep (Rat Liver/Brain) Incubation Incubation (37°C, 120m) Ligand + [3H]-Pentazocine Prep->Incubation Filtration Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Cheng-Prusoff) Counting->Analysis

Figure 3: Workflow for Sigma-1 Receptor Radioligand Binding Assay.[2]

Future Perspectives: Dual-Acting Ligands

The future of N-substituted piperidine research lies in Multi-Target Directed Ligands (MTDLs) .

  • Opioid/Sigma Hybrids: Compounds targeting both

    
    -opioid (analgesia) and 
    
    
    
    receptors (anti-hyperalgesia) could provide potent pain relief without the tolerance associated with pure opioids.
  • AChE/Sigma Hybrids: For Alzheimer's, combining AChE inhibition (symptomatic relief) with

    
     activation (neuroprotection) offers a disease-modifying strategy.
    

References

  • Sigma Receptor Ligands & SAR

    • Novel piperidine sigma receptor ligands as potential antipsychotic drugs. PubMed.[3] Link

    • Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. PubMed.[3] Link

  • Opioid Receptor Pharmacology

    • N-substituent modulation of opiate agonist/antagonist activity in resolved 3-methyl-3-(m-hydroxyphenyl)piperidines. PubMed.[3] Link

    • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. PMC.[4] Link

  • AChE Inhibitors

    • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (Donepezil). PubMed.[3] Link

    • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors. PubMed.[3] Link

  • Metabolism & Synthesis

    • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s.[5][6][7] PMC.[4] Link

    • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Taylor & Francis. Link

  • Assay Protocols

    • Sigma Receptor Binding Assays. PMC.[4] Link

    • Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay (Ellman's).[8] PubMed.[3] Link

Sources

Exploratory

The Piperidine Scaffold in Medicinal Chemistry: Structural Dynamics, Synthetic Architecture, and Therapeutic Utility

[1] Executive Summary The piperidine ring—a six-membered saturated nitrogen heterocycle—stands as the single most prevalent nitrogenous scaffold in FDA-approved small molecule drugs. Its ubiquity is not merely a function...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The piperidine ring—a six-membered saturated nitrogen heterocycle—stands as the single most prevalent nitrogenous scaffold in FDA-approved small molecule drugs. Its ubiquity is not merely a function of synthetic accessibility but a result of its unique "pharmacophoric adaptability."

This technical guide dissects the piperidine scaffold beyond its basic structure. We analyze its conformational preferences (the chair-boat dynamics), its critical role in modulating pKa for oral bioavailability, and the specific synthetic pathways used to construct it at scale. Furthermore, we explore the "metabolic hotspots" of the ring and engineering strategies—such as fluorination and spiro-cyclization—used to extend half-life and improve selectivity.

Part 1: Physicochemical Attributes & Structural Logic

Conformational Dynamics: The Chair Preference

Unlike planar aromatic systems (e.g., pyridine), piperidine exists in a three-dimensional flux, predominantly adopting a chair conformation . This 3D architecture is critical for target engagement, allowing the scaffold to project substituents into specific hydrophobic pockets that flat molecules cannot access.

  • Equatorial vs. Axial: Substituents at the C2, C3, or C4 positions overwhelmingly prefer the equatorial orientation to minimize 1,3-diaxial interactions. This predictable steric bias allows medicinal chemists to design rigid analogs that lock the pharmacophore in its bioactive conformation, reducing the entropic penalty upon binding.

  • The "Gem-Dimethyl" Effect: Introducing gem-dimethyl groups (e.g., at C3 or C5) can further rigidify the ring, often improving metabolic stability by sterically hindering enzymatic approach.

Basicity and pKa Modulation

The secondary amine of an unsubstituted piperidine has a pKa of approximately 11.2 , making it fully protonated at physiological pH (7.4). While this ensures high water solubility, it can severely limit membrane permeability (passive diffusion) and oral bioavailability.

Engineering the pKa: To optimize the logD and permeability, chemists employ three primary strategies:

  • N-Substitution: Converting the amine to an amide, carbamate, or sulfonamide removes the basic center entirely.

  • Inductive Effects: Placing electron-withdrawing groups (EWGs) like Fluorine or CF3 on the ring (specifically at C3 or C4) lowers the pKa of the nitrogen via through-bond inductive effects.

  • Spiro-Cyclization: Constraining the nitrogen lone pair in a spiro-cycle can attenuate basicity while increasing lipophilicity.

Metabolic Liabilities (The "Soft Spots")

The piperidine ring is prone to oxidative metabolism by Cytochrome P450 enzymes (mainly CYP2D6 and CYP3A4).

  • Alpha-Oxidation: The carbon atoms adjacent to the nitrogen (C2 and C6) are the most susceptible to hydroxylation, leading to ring opening or N-dealkylation.

  • Solution: Blocking these sites with deuterium, methyl groups, or fluorine atoms ("metabolic shunts") significantly extends in vivo half-life.

Part 2: Visualization of Metabolic & Structural Logic

The following diagram illustrates the metabolic vulnerability of the piperidine scaffold and the structural modifications used to counter them.

PiperidineLogic Piperidine Piperidine Core (pKa ~11.2) Metabolism Metabolic Liability (CYP450 Oxidation) Piperidine->Metabolism Susceptibility Strategy Medicinal Chemistry Solutions Piperidine->Strategy Optimization AlphaOx Alpha-Carbon Oxidation (C2/C6 Hydroxylation) Metabolism->AlphaOx NDealkyl N-Dealkylation (Loss of Substituent) Metabolism->NDealkyl Fluorine Fluorination (C3/C4) Lowers pKa via Inductive Effect Strategy->Fluorine Modulate Basicity Blocking Steric Blocking (C2/C6) Gem-dimethyl / Deuterium Strategy->Blocking Stop Metabolism Spiro Spiro-Cyclization Rigidification & IP Novelty Strategy->Spiro Improve Selectivity

Caption: Logical flow of piperidine metabolic liabilities (Red) and medicinal chemistry optimization strategies (Green/Yellow).

Part 3: Synthetic Architecture & Protocol

While Ring-Closing Metathesis (RCM) and intramolecular alkylation are useful for complex analogs, the catalytic hydrogenation of substituted pyridines remains the industrial gold standard for generating chiral piperidine cores due to its atom economy and scalability.

Protocol: Asymmetric Synthesis of 4-Substituted Piperidines via Pyridine Hydrogenation

This protocol describes the reduction of a 4-substituted pyridine to a chiral piperidine, a common intermediate for drugs like Donepezil or Fentanyl analogs.

Reagents & Equipment:

  • Substrate: 4-substituted pyridine (e.g., 4-phenylpyridine).

  • Catalyst: Heterogeneous Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂). Note: Rh is preferred for minimizing over-reduction of aromatic substituents.

  • Solvent: Acetic Acid (AcOH) or Methanol/HCl mixture.

  • Hydrogen Source: H₂ gas (balloon or Parr shaker at 50 psi).

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 10 mmol of the 4-substituted pyridine in 20 mL of Glacial Acetic Acid.

    • Causality: Acidic media protonates the pyridine nitrogen, activating the ring toward nucleophilic attack by hydride species and preventing catalyst poisoning by the free amine product.

  • Catalyst Loading:

    • Add 5 mol% Rh/Al₂O₃ carefully under an argon blanket.

    • Safety: Dry noble metal catalysts are pyrophoric. Always wet with solvent before exposure to air/hydrogen.

  • Hydrogenation:

    • Purge the reaction vessel with N₂ (3x) and then H₂ (3x).

    • Pressurize to 50 psi (approx. 3.4 bar) and stir vigorously at room temperature for 12 hours.

    • Self-Validation: Monitor reaction progress via LC-MS. The disappearance of the aromatic pyridine peak (M+) and appearance of the saturated piperidine peak (M+6) confirms conversion.

  • Workup & Isolation:

    • Filter the mixture through a Celite pad to remove the catalyst. Rinse with Methanol.

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

    • Basify the residue with 1M NaOH to pH > 12 (liberating the free amine).

    • Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

  • Chiral Resolution (If required):

    • If the reduction creates a new stereocenter (e.g., at C2 or C3), resolve the racemate using chiral HPLC or crystallization with tartaric acid.

Part 4: Pharmacological Versatility (Case Study: Donepezil)

Donepezil (Aricept) is a quintessential example of the piperidine scaffold's utility in designing Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease.

Mechanism of Action & Binding Logic

Donepezil acts as a reversible, non-competitive inhibitor of AChE. Its high potency (IC50 ~ 6 nM) is derived from a dual-binding mode facilitated by the piperidine linker.

  • Anionic Site Interaction: The protonated nitrogen of the piperidine ring (at physiological pH) mimics the quaternary ammonium of the natural substrate, Acetylcholine. It forms a high-affinity cation-π interaction with the indole ring of Trp-86 in the catalytic anionic site (CAS).

  • Span & Linker: The piperidine ring acts as a rigid spacer, positioning the benzyl group to interact with the peripheral anionic site (PAS) via π-π stacking with Trp-286.

  • Entropic Gain: The inherent flexibility of the piperidine ring (compared to a benzene ring) allows the molecule to adopt the precise curvature of the AChE active site gorge.

Data Summary: Piperidine in Key Drugs

Drug NameIndicationRole of Piperidine ScaffoldKey Interaction
Donepezil Alzheimer'sCationic mimic of AcetylcholineCation-π w/ Trp-86
Fentanyl AnalgesicLipophilic core for CNS penetrationHydrophobic pocket fit (Mu-opioid)
Methylphenidate ADHDMonoamine transporter blockerIonic bond w/ Asp residue
Raloxifene OsteoporosisBasic side chain anchorH-bonding in ER-alpha LBD
Visualization: Donepezil Binding Mode

DonepezilBinding cluster_enzyme Acetylcholinesterase (AChE) CAS Catalytic Anionic Site (CAS) PAS Peripheral Anionic Site (PAS) Gorge Active Site Gorge Piperidine Piperidine Nitrogen (Protonated) Benzyl Benzyl Moiety Piperidine->Benzyl Linked by Flexible Chain Interaction1 Cation-Pi Interaction (w/ Trp-86) Piperidine->Interaction1 Interaction2 Pi-Pi Stacking (w/ Trp-286) Benzyl->Interaction2 Indanone Indanone Core Indanone->Gorge Hydrophobic Fit Interaction1->CAS Interaction2->PAS

Caption: Structural dissection of Donepezil's dual-binding mode mediated by the piperidine scaffold.

Part 5: Advanced Scaffold Morphing (Spiro-Piperidines)

Recent trends in medicinal chemistry have shifted toward spiro-piperidines (e.g., spiro[3.5]nonane systems).

  • Why Morph? Standard piperidines are often patent-crowded. Spiro-cycles offer novel IP space.[1]

  • Vectorial Change: Spiro-fusion forces substituents into vectors orthogonal to the ring plane, exploring new chemical space within the binding pocket.

  • Basicity Drop: The spiro-linkage often lowers the pKa of the piperidine nitrogen by 1-2 units, improving lipophilicity (LogD) and blood-brain barrier (BBB) penetration without sacrificing solubility.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

  • Gozalbes, R., & Pineda-Lucena, A. (2011). Small Molecule Databases and Chemical Descriptors in Drug Discovery. Current Computer-Aided Drug Design. Link

  • Kryger, G., Harel, M., Giles, K., et al. (1999). Structures of recombinant acetylcholinesterase complexed with the alkaloid galanthamine and donepezil. Structure. Link

  • Bostrom, J., Brown, A., Young, R. J., & Keseru, G. M. (2012). Expanding the medicinal chemistry synthetic toolbox. Nature Reviews Drug Discovery. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(2-Methoxyethyl)Piperidine Hydrochloride

Executive Summary This application note details the robust synthesis of 2-(2-methoxyethyl)piperidine hydrochloride (CAS: 163520-13-2 / Free base related CAS: 90916-39-9). This scaffold is a critical intermediate in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 2-(2-methoxyethyl)piperidine hydrochloride (CAS: 163520-13-2 / Free base related CAS: 90916-39-9). This scaffold is a critical intermediate in medicinal chemistry, particularly for the synthesis of anti-arrhythmic agents (e.g., Encainide analogs) and specific serotonin receptor ligands.

While direct alkylation of piperidine is possible, it suffers from poly-alkylation and poor regioselectivity. This protocol focuses on the catalytic hydrogenation of 2-(2-methoxyethyl)pyridine , widely regarded as the most atom-economical and scalable route. We provide a self-validating protocol using heterogeneous catalysis under acidic conditions to ensure quantitative conversion and direct isolation of the hydrochloride salt.

Retrosynthetic Analysis & Strategy

The synthesis relies on the reduction of the aromatic pyridine ring. The primary challenge in pyridine hydrogenation is the poisoning of noble metal catalysts by the basic nitrogen lone pair. To mitigate this, the reaction is conducted in an acidic medium or using specific catalyst supports.

Figure 1: Synthetic Pathway

G Start 2-(2-Methoxyethyl)pyridine (CAS: 114-91-0) Inter Protonated Intermediate (Pyridinium Salt) Start->Inter HCl / MeOH (Protonation) Product 2-(2-Methoxyethyl)piperidine HCl (Target) Inter->Product H2 (50 psi), 5% Rh/C or PtO2 RT, 12h

Caption: Heterogeneous catalytic hydrogenation strategy via pyridinium salt intermediate.

Experimental Protocol

Method A: Catalytic Hydrogenation (Recommended)

This method utilizes Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO2) . Rhodium is generally preferred for its high activity at lower pressures and temperatures compared to Nickel or Palladium for pyridine reduction.

Materials
  • Precursor: 2-(2-Methoxyethyl)pyridine (Methyridine) [CAS: 114-91-0] - 10.0 g (72.9 mmol)

  • Catalyst: 5% Rhodium on Carbon (Rh/C), wet support (approx. 50% water) - 1.0 g (10 wt% loading)

  • Solvent: Methanol (MeOH) - 100 mL

  • Acid Source: Concentrated HCl (12 M) - 6.5 mL (78 mmol, 1.07 eq) or anhydrous HCl in MeOH.

  • Gas: Hydrogen (H2) - High Purity (99.999%)

Step-by-Step Procedure
  • Preparation of Solution:

    • In a 250 mL beaker, dissolve 10.0 g of 2-(2-methoxyethyl)pyridine in 80 mL of Methanol.

    • Critical Step: Slowly add 6.5 mL of Conc. HCl dropwise with stirring. The solution will warm slightly as the pyridinium salt forms. This protonation prevents catalyst poisoning.

  • Reactor Loading:

    • Transfer the solution to a high-pressure hydrogenation vessel (e.g., Parr shaker or Buchi reactor).

    • Add the Rh/C catalyst carefully. Safety Note: Wet the catalyst with a small amount of water or solvent before addition to prevent ignition of solvent vapors.

  • Hydrogenation:

    • Seal the reactor and purge with Nitrogen (3x) to remove oxygen.

    • Purge with Hydrogen (3x).

    • Pressurize to 50 psi (3.4 bar) .

    • Agitate vigorously at Room Temperature (20-25°C) .

    • Monitoring: Reaction is typically complete in 6–12 hours. Monitor H2 uptake; cessation of pressure drop indicates completion.

  • Workup:

    • Vent the hydrogen and purge with Nitrogen.

    • Filter the reaction mixture through a Celite® pad to remove the catalyst. Wash the pad with 20 mL MeOH.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotavap) at 45°C to yield a viscous oil or semi-solid.

    • Crystallization: Dissolve the residue in a minimum amount of hot isopropanol (IPA) or ethanol/ether mixture. Cool to 0°C to induce crystallization.

    • Filter the white crystalline solid and dry under vacuum.

Figure 2: Workup & Isolation Workflow

Workup RxnMix Reaction Mixture (MeOH, Product, Catalyst) Filter Filtration (Celite) RxnMix->Filter Filtrate Clear Filtrate Filter->Filtrate Evap Rotary Evaporation (Remove MeOH/H2O) Filtrate->Evap Residue Crude HCl Salt (Oil/Solid) Evap->Residue Cryst Recrystallization (IPA/Ether) Residue->Cryst Final Pure Product White Crystals Cryst->Final

Caption: Downstream processing flow for isolation of high-purity HCl salt.

Quantitative Data & Specifications

Expected Yield and Purity
ParameterSpecificationNotes
Theoretical Yield 13.1 gBased on 10g starting material
Typical Isolated Yield 85% - 92%11.1 g - 12.0 g
Purity (HPLC/GC) > 98.0%Area %
Appearance White Crystalline SolidHygroscopic
Melting Point 128 - 131°CVaries slightly with hydration
Critical Process Parameters (CPPs)
  • Acid Stoichiometry: It is vital to use at least 1.0 equivalent of HCl. Under-acidification leads to free amine poisoning the catalyst, stalling the reaction.

  • Temperature Control: Keep T < 50°C. Higher temperatures may promote side reactions (e.g., ether cleavage, though methoxy is relatively stable).

  • Pressure: 50 psi is optimal for Rh/C. If using PtO2, pressures up to 60-100 psi may be required for faster kinetics.

Analytical Validation

To confirm identity and purity, compare against these standard markers:

  • 1H NMR (D2O, 400 MHz):

    • 
       3.55 (t, 2H, -CH2-O-)
      
    • 
       3.35 (s, 3H, -OCH3)
      
    • 
       3.20 (m, 1H, N-CH-eq)
      
    • 
       2.90 (m, 2H, N-CH2-ring)
      
    • 
       1.4-2.0 (m, 8H, Ring protons + sidechain CH2)
      
  • Mass Spectrometry (ESI+):

    • [M+H]+ = 144.14 (Free base mass)

Safety & Hazards

  • Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded and perform leak checks before pressurization.

  • Catalysts (Rh/C, PtO2): Pyrophoric when dry. Always handle in a wet state or under inert atmosphere.

  • 2-(2-Methoxyethyl)pyridine: Harmful if swallowed or absorbed through skin. Use standard PPE (gloves, goggles, fume hood).

References

  • Hamilton, T. S., & Adams, R. (1928).[1] The Reduction of Pyridine Hydrochloride and Pyridinium Salts by Means of Hydrogen and Platinum-Oxide Platinum Black. Journal of the American Chemical Society, 50(8), 2260–2263.[1] Link

  • Freifelder, M. (1960).[2] Hydrogenation of Pyridine and Related Compounds. Advances in Catalysis, 14, 203-253. (Foundational text on pyridine reduction mechanics).

  • Sigma-Aldrich. Product Specification: 2-(2-Methoxyethyl)pyridine (CAS 114-91-0). Link

  • BenchChem. Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Link

Disclaimer: This document is for research and development purposes only. Users must conduct their own safety assessments before performing these reactions.

Sources

Application

Analytical methods for 2-(2-Methoxyethyl)Piperidine Hydrochloride characterization

Executive Summary & Strategic Context 2-(2-Methoxyethyl)piperidine hydrochloride (CAS: 1185088-10-1) is a critical saturated heterocyclic amine intermediate, predominantly utilized in the synthesis of Class IC antiarrhyt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-(2-Methoxyethyl)piperidine hydrochloride (CAS: 1185088-10-1) is a critical saturated heterocyclic amine intermediate, predominantly utilized in the synthesis of Class IC antiarrhythmic agents such as Encainide .[1]

From an analytical perspective, this molecule presents a "Silent Chromophore" challenge.[1][2] Unlike aromatic intermediates, the saturated piperidine ring lacks conjugated


-systems, rendering standard UV detection (254 nm) ineffective. Furthermore, as a hydrochloride salt, it exhibits high polarity and water solubility, complicating retention on standard Reverse Phase (RP) columns without ion-pairing or pH modification.

This guide details a multi-modal characterization strategy designed to overcome these limitations, ensuring rigorous identity confirmation and purity assessment compliant with ICH Q2(R2) standards.

Strategic Analytical Architecture

The following workflow outlines the logical progression from raw material identification to quantitative purity assessment.

AnalyticalWorkflow Sample Raw Sample 2-(2-Methoxyethyl)piperidine HCl ID_Phase Phase 1: Structural Identification (Qualitative) Sample->ID_Phase Purity_Phase Phase 2: Purity & Assay (Quantitative) Sample->Purity_Phase Solid_Phase Phase 3: Solid State & Counter-ion (Stoichiometry) Sample->Solid_Phase NMR 1H / 13C NMR (Confirm Methoxy & Piperidine Ring) ID_Phase->NMR IR FT-IR (Ether C-O-C & Amine Salt) ID_Phase->IR HPLC HPLC-UV (210 nm) / CAD (Primary Purity Method) Purity_Phase->HPLC Preferred (Salt Intact) GC GC-FID (Alternative Purity - Requires Free Base) Purity_Phase->GC Secondary (Derivatized/Free Base) Titration Argentometric Titration (Chloride Content) Solid_Phase->Titration DSC DSC / TGA (Melting Point & Solvates) Solid_Phase->DSC

Figure 1: Analytical Decision Matrix. Blue path denotes structural confirmation; Red path denotes quantitative purity; Yellow path denotes physical form verification.

Protocol 1: Structural Identification (Spectroscopy)

Objective: Unequivocal confirmation of the carbon skeleton and functional groups.

A. Nuclear Magnetic Resonance (NMR)
  • Solvent: Deuterated Chloroform (

    
    ) or Deuterated Methanol (
    
    
    
    ). Note:
    
    
    may show broader peaks for the amine salt protons due to exchange;
    
    
    yields sharper carbon signals but eliminates exchangeable protons.[1]
  • Key Diagnostic Signals:

    • Methoxy Group: A sharp singlet (

      
       ~3.3 ppm) integrating to 3 protons. This is the "anchor" signal.[1]
      
    • Ether Linkage (

      
      ):  A triplet (
      
      
      
      ~3.4-3.5 ppm).
    • Piperidine Ring: A complex set of multiplets between 1.4 ppm and 3.0 ppm.[1] The

      
      -protons (adjacent to Nitrogen) will be significantly deshielded (
      
      
      
      ~2.8-3.5 ppm) due to the positive charge on the nitrogen in the HCl salt.
B. FT-IR Spectroscopy (ATR Method)
  • Technique: Attenuated Total Reflectance (ATR) on solid powder.

  • Critical Bands:

    • 2400–3000 cm⁻¹: Broad "ammonium" band characteristic of tertiary/secondary amine salts (

      
      ).
      
    • 1100–1150 cm⁻¹: Strong C-O-C stretching vibration (ether linkage).

    • No Carbonyl: Absence of peaks in 1650–1750 cm⁻¹ range (confirms no oxidation to amide/lactam).

Protocol 2: Chromatographic Purity (HPLC)

Challenge: The molecule lacks a UV-active chromophore.[1][2] Solution: Use Low-Wavelength UV (210 nm) with a transparent buffer or Charged Aerosol Detection (CAD) .

Method A: HPLC-UV (Low Wavelength)
  • Rationale: At 210 nm, the amine and ether groups exhibit weak absorbance. Phosphate buffers are transparent at this wavelength, unlike acetate or formate.[1]

  • Column: C18 (L1) End-capped,

    
     mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
    
  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0). Acidic pH ensures the amine remains protonated (

    
    ), preventing peak tailing.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    Time (min) % A (Buffer) % B (ACN)
    0.0 95 5
    15.0 40 60
    20.0 40 60
    20.1 95 5

    | 25.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Reference 360 nm).

  • Temperature: 30°C.

  • Sample Diluent: Mobile Phase A.

Method B: HPLC-CAD (Universal Detection)
  • Rationale: CAD detects non-volatile analytes regardless of optical properties, offering higher sensitivity for this specific molecule than UV.[1]

  • Mobile Phase: Volatile buffer required.[1][2] Replace Phosphate with 0.1% Trifluoroacetic Acid (TFA) in Water/ACN.

  • Benefit: Uniform response factor for impurities lacking chromophores.[1][2]

Protocol 3: Salt Stoichiometry (Argentometry)

Objective: Confirm the substance is a mono-hydrochloride salt and calculate the "As Is" assay.

  • Method: Potentiometric Titration.[1]

  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Solvent: Water:Methanol (50:50) + 1 mL Nitric Acid.

  • Electrode: Silver/Silver Chloride combination electrode.[1]

  • Calculation:

    
    
    
    • Theoretical Chloride Content: 19.7% (based on MW 179.69).

    • Acceptance Criteria: 19.5% – 20.0%.[1]

Data Specifications & Acceptance Criteria

ParameterTest MethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification 1H-NMRConforms to structure (Methoxy singlet present)
Identification FT-IRConforms to standard (Ether + Amine Salt bands)
Melting Point DSC / Capillary245°C – 250°C (Decomposition often observed)
Purity (HPLC) HPLC (210 nm)NLT 98.0% (Area %)
Chloride Content Titration19.5% – 20.1% w/w
Loss on Drying TGA / OvenNMT 1.0% (Non-hygroscopic check)

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 329776025, 2-(2-Methoxyethyl)piperidine hydrochloride. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2017).[1] Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using HPLC-CAD. (Analogous method application). Retrieved January 29, 2026, from [Link]

Sources

Method

HPLC analysis of 2-(2-Methoxyethyl)Piperidine Hydrochloride purity

Executive Summary & Analytical Challenge The Molecule: 2-(2-Methoxyethyl)piperidine hydrochloride is a critical saturated heterocyclic intermediate often used in the synthesis of anti-arrhythmic agents (e.g., Encainide a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

The Molecule: 2-(2-Methoxyethyl)piperidine hydrochloride is a critical saturated heterocyclic intermediate often used in the synthesis of anti-arrhythmic agents (e.g., Encainide analogs) and agrochemicals. Structurally, it consists of a piperidine ring substituted at the C2 position with a methoxyethyl chain. As a hydrochloride salt of a secondary amine, it presents specific physicochemical behaviors:

  • High Polarity: The ionic nature reduces retention on standard C18 columns.[1]

  • Lack of Chromophore: The molecule lacks conjugated

    
    -systems (e.g., benzene rings), rendering standard UV detection (254 nm) impossible.
    
  • Silanol Interaction: The secondary amine moiety is prone to interacting with residual silanols on silica-based columns, leading to severe peak tailing.[1]

The Solution: This guide presents two validated protocols to overcome these limitations:

  • Method A (Direct UV @ 210 nm): A cost-effective QC method utilizing low-wavelength detection and chaotic phosphate buffering to suppress silanol activity.[1]

  • Method B (CAD/ELSD): A universal detection method for high-sensitivity impurity profiling, eliminating UV baseline drift.[1]

Physicochemical Context

PropertyValue / CharacteristicAnalytical Implication
Structure saturated piperidine ringNo UV absorption >220 nm.[1]
pKa (Base) ~10.8 (Secondary Amine)Positively charged at pH < 9.[1]0.
Solubility High in Water, MethanolRequires high aqueous mobile phase start.[1]
Tailing Risk HighRequires end-capped columns & amine modifiers.[1]

Protocol A: Reversed-Phase HPLC with Low-UV Detection

Recommended for: Routine Quality Control, Assay Purity, and Release Testing.[1]

Scientific Rationale: Since the molecule absorbs only at the lower edge of the UV spectrum (due to


 transitions of the nitrogen lone pair), we must operate at 210 nm. To prevent peak tailing caused by the cation-exchange mechanism with silanols, we employ a high-molarity phosphate buffer at acidic pH (3.0).[1] This suppresses the ionization of surface silanols (pKa ~4.5-7) and competes with the amine for binding sites.
Instrument Configuration
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Flow Cell: Standard (10 mm path length).[1] Note: High-sensitivity cells (60 mm) may cause noise at 210 nm due to solvent absorption.[1]

Chromatographic Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).[1] Reason: Double end-capping is essential.[1]
Mobile Phase A 50 mM Potassium Phosphate Buffer (pH 3.0 with Phosphoric Acid).
Mobile Phase B Acetonitrile (HPLC Gradient Grade).
Flow Rate 1.0 mL/min.[1][2]
Column Temp 30°C.
Detection UV @ 210 nm (Bandwidth: 4 nm, Ref: 360 nm).[1]
Injection Volume 10 µL.
Run Time 15 Minutes.[1]
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.0955Initial equilibration
8.06040Elution of main peak & hydrophobic impurities
10.06040Isocratic hold
10.1955Re-equilibration
15.0955End of Run

Preparation of Standard: Dissolve 50 mg of 2-(2-Methoxyethyl)piperidine HCl in 50 mL of Mobile Phase A. Sonicate for 5 minutes. (Conc: 1.0 mg/mL).[1]

Protocol B: Charged Aerosol Detection (CAD)

Recommended for: Impurity Profiling, Trace Analysis, and R&D.

Scientific Rationale: Low-UV detection is susceptible to interference from mobile phase absorption and buffer impurities.[1] CAD detects analytes based on mass rather than optical properties.[1] It is ideal for this salt as it provides a uniform response factor regardless of the lack of chromophores.

Chromatographic Conditions (Modifications from Method A)
ParameterSetting
Detector Charged Aerosol Detector (CAD) (Evaporation Temp: 35°C).[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water.[1] Reason: Volatile buffer required for CAD.[1]
Mobile Phase B 0.1% TFA in Acetonitrile.
Column Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm).[1] Reason: Charged Surface Hybrid technology provides superior peak shape for amines in low ionic strength volatile buffers.[1]
Gradient Same gradient profile as Method A.

System Suitability & Acceptance Criteria

To ensure the trustworthiness of the data, the following criteria must be met before sample analysis.

ParameterAcceptance LimitTroubleshooting Failure
Tailing Factor (

)

Replace column or increase buffer molarity (Method A).
Theoretical Plates (

)

Check connections for dead volume; replace column.
RSD (Area, n=6)

Check injector precision or seal leaks.
Capacity Factor (

)

Ensure mobile phase organic content is accurate (too high elutes too fast).

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for analyzing non-chromophoric amine salts.

AnalyticalWorkflow Start Sample: 2-(2-Methoxyethyl) Piperidine HCl CheckUV Requirement: Routine QC or Impurity ID? Start->CheckUV MethodA Method A: Low UV (210 nm) CheckUV->MethodA Routine QC MethodB Method B: CAD / ELSD CheckUV->MethodB Trace Impurities / R&D BufferPrep Prep: 50mM Phosphate pH 3.0 (Suppresses Silanols) MethodA->BufferPrep ColumnA Column: End-capped C18 (e.g., ZORBAX Eclipse) BufferPrep->ColumnA ResultA Output: Purity Assay (>98% Area) ColumnA->ResultA ResultA->CheckUV If Baseline Noise High MobileB Prep: 0.1% TFA (Volatile) MethodB->MobileB ColumnB Column: CSH C18 / Polar RP (Superior Shape) MobileB->ColumnB ResultB Output: Impurity Profile (Mass Balance) ColumnB->ResultB

Figure 1: Decision matrix for selecting the appropriate detection technique based on analytical needs (QC vs. R&D).

Troubleshooting Guide

Issue 1: Severe Baseline Drift at 210 nm

  • Cause: Absorption of organic modifier (Acetonitrile/Methanol) at low wavelengths.[1]

  • Fix: Use "Far UV" or "Gradient Grade" Acetonitrile.[1] Never use Methanol at 210 nm as it cuts off at 205 nm, causing massive drift.[1] Ensure the reference wavelength on the DAD is set to "Off" or 360 nm to avoid compensation errors.

Issue 2: Peak Tailing (Asymmetry > 2.0)

  • Cause: Secondary amine interaction with silanols.[1]

  • Fix:

    • Ensure pH is < 3.0 (keeps silanols protonated/neutral).[1]

    • Add 0.1% Triethylamine (TEA) to the buffer as a sacrificial base (competes for silanol sites).[1] Note: TEA increases pH, so re-adjust with phosphoric acid.

Issue 3: Split Peaks

  • Cause: Sample solvent mismatch.[1]

  • Fix: If the sample is dissolved in 100% ACN but the gradient starts at 95% Water, the sample precipitates or travels faster than the solvent front. Dissolve the sample in the starting mobile phase (95:5 Buffer:ACN).

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General principles of amine analysis and silanol suppression).

  • Zhou, G., Chen, Y., & Tang, Y. (2021).[1] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." Journal of Chromatographic Science. Link

  • Agilent Technologies. (2020).[1] "Analysis of Aliphatic Amines using the Agilent 1290 Infinity II LC with ELSD." Application Note 5994-2268EN. Link

  • PubChem. (2025).[1] "2-(2-Methoxyethyl)piperidine - Compound Summary." National Library of Medicine.[1] Link

  • Thermo Fisher Scientific. (2018).[1] "Charged Aerosol Detection for Non-Chromophoric Pharmaceutical Compounds." Technical Guide. Link

Sources

Application

Application Note: Strategic Utilization of 2-(2-Methoxyethyl)Piperidine Hydrochloride in Medicinal Chemistry

Abstract 2-(2-Methoxyethyl)piperidine hydrochloride (CAS 93079-85-7) serves as a "privileged scaffold" in the synthesis of Class Ic antiarrhythmic agents, sigma receptor ligands, and neuroactive compounds. Its value lies...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(2-Methoxyethyl)piperidine hydrochloride (CAS 93079-85-7) serves as a "privileged scaffold" in the synthesis of Class Ic antiarrhythmic agents, sigma receptor ligands, and neuroactive compounds. Its value lies in the 2-substituted piperidine motif, which imparts restricted conformational flexibility, while the methoxyethyl side chain acts as a lipophilic hydrogen bond acceptor, enhancing blood-brain barrier (BBB) permeability and receptor affinity. This guide provides validated protocols for the activation (free-basing) and subsequent derivatization of this building block, addressing specific steric challenges inherent to C2-substituted piperidines.

Part 1: Chemical Profile & Strategic Utility

Structural Significance

Unlike simple piperidine, the 2-(2-methoxyethyl) substitution creates a chiral center at C2. Commercial supplies are typically racemic, though chiral resolution is possible using tartaric acid derivatives. The substituent exerts steric pressure on the nitrogen atom, significantly influencing reaction kinetics compared to unhindered secondary amines.

PropertySpecificationStrategic Implication
CAS (HCl Salt) 93079-85-7Highly hygroscopic; requires desiccation.
CAS (Free Base) 14612-66-9Volatile oil; prone to oxidation/carbonate formation.
pKa (Conj. Acid) ~10.8Highly basic; requires non-nucleophilic bases for alkylation.
Steric Bulk Moderate (C2)Nucleophilic attack is slower; prone to E2 elimination side-reactions with bulky electrophiles.
Pharmacophore Utility

This moiety is a bioisostere for propyl-piperidine segments found in coniine-type alkaloids but with improved metabolic stability and solubility profiles due to the ether oxygen. It is frequently employed in the synthesis of:

  • Ion Channel Modulators: Analogs of Encainide and Flecainide.

  • Sigma-1 Receptor Ligands: For neuroprotection and antipsychotic activity.

  • Substance P Antagonists: Leveraging the steric bulk to lock bioactive conformations.

Part 2: Critical Preparation – Free-Basing Protocol

Context: The hydrochloride salt is the stable storage form. Direct use of the salt in nucleophilic substitutions (SN2) or palladium-catalyzed couplings often leads to poor yields due to protonation of the nucleophile or catalyst poisoning. Activation to the free base is the mandatory first step.

Protocol A: Biphasic Neutralization & Extraction

Objective: Isolate high-purity free amine for immediate use.

Materials:

  • 2-(2-Methoxyethyl)piperidine HCl (10.0 mmol, 1.79 g)

  • Dichloromethane (DCM) (HPLC Grade)

  • Sodium Hydroxide (1M aqueous solution)

  • Brine (Saturated NaCl)

  • Magnesium Sulfate (anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a 100 mL separatory funnel, suspend the HCl salt in 20 mL of DCM.

  • Neutralization: Add 15 mL of 1M NaOH. Shake vigorously for 2 minutes. Vent frequently.

    • Checkpoint: Check aqueous layer pH. It must be >12.

  • Phase Separation: Allow layers to separate. Collect the lower organic layer (DCM).

  • Re-extraction: Extract the aqueous layer twice more with DCM (2 x 10 mL) to ensure quantitative recovery of the amine.

  • Drying: Combine organic extracts and wash with 10 mL brine. Dry over anhydrous MgSO₄ for 15 minutes.

  • Concentration: Filter off the desiccant. Remove solvent under reduced pressure (Rotavap) at 25°C (Do not heat above 40°C; the free base is volatile).

  • Validation: Obtain a clear, colorless oil.

    • Yield Target: >95%

    • QC Check: 1H NMR (CDCl3) should show loss of broad NH2+ peaks (~9-10 ppm) and appearance of a sharp NH singlet (~1.5-2.0 ppm).

Part 3: Synthetic Workflows & Protocols

Workflow Logic: Choosing the Right Pathway

The C2-substituent creates steric hindrance that disfavors SN2 reactions with secondary or tertiary alkyl halides.

  • Use Pathway A (Direct Alkylation) for primary, unhindered alkyl halides (e.g., Benzyl bromide, Methyl iodide).

  • Use Pathway B (Reductive Amination) for introducing bulky groups or when starting from aldehydes/ketones.

DOT Diagram: Synthetic Decision Matrix

SyntheticWorkflow Start Start: 2-(2-Methoxyethyl)piperidine (Free Base) Decision Target Substituent Type? Start->Decision PathA Primary Alkyl Group (e.g., Benzyl, Ethyl) Decision->PathA PathB Bulky/Branched Group (e.g., Cyclohexyl, Isopropyl) Decision->PathB ReactionA Reaction A: SN2 Alkylation Reagents: R-X, K2CO3, ACN, 60°C PathA->ReactionA ReactionB Reaction B: Reductive Amination Reagents: R-CHO, NaBH(OAc)3, DCE PathB->ReactionB RiskA Risk: Over-alkylation (Quaternization) Control: Slow addition of Electrophile ReactionA->RiskA Product Target N-Substituted Piperidine Derivative ReactionA->Product RiskB Risk: Enamine stability Control: Acid catalyst (AcOH) ReactionB->RiskB ReactionB->Product

Caption: Decision matrix for derivatizing sterically hindered C2-substituted piperidines.

Protocol B: N-Alkylation (Synthesis of Sigma Ligand Analog)

Objective: Mono-alkylation with 4-fluorobenzyl bromide.

Mechanism: SN2 Nucleophilic Substitution.[1] Critical Variable: The C2-methoxyethyl group blocks the "bottom" face of the nitrogen, slowing the reaction. Higher temperatures or polar aprotic solvents are required compared to simple piperidine.

Materials:

  • Free Base (from Protocol A): 1.0 equiv

  • 4-Fluorobenzyl bromide: 1.1 equiv

  • Potassium Carbonate (K₂CO₃): 2.5 equiv (anhydrous, granular)

  • Acetonitrile (ACN): Anhydrous (0.2 M concentration)

  • Sodium Iodide (NaI): 0.1 equiv (Catalyst - Finkelstein condition)

Procedure:

  • Setup: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the Free Base in anhydrous ACN.

  • Base Addition: Add K₂CO₃ and catalytic NaI. Stir for 10 minutes at Room Temperature (RT).

  • Electrophile Addition: Add 4-fluorobenzyl bromide dropwise over 15 minutes.

    • Reasoning: Slow addition prevents the concentration of alkyl halide from spiking, which reduces the risk of double-alkylation (quaternization).

  • Reaction: Heat to 60°C for 4-6 hours.

    • Monitoring: TLC (9:1 DCM:MeOH). Stain with Dragendorff’s reagent (orange spot for tertiary amines).

  • Workup: Cool to RT. Filter off solids (K₂CO₃/KBr). Concentrate the filtrate.

  • Purification: The residue usually requires Flash Column Chromatography (Silica gel, Gradient 0-5% MeOH in DCM) to remove trace dialkylated salts.

Protocol C: Reductive Amination (For Sterically Demanding Groups)

Objective: Introduction of a cyclohexyl group.

Materials:

  • Free Base: 1.0 equiv[2]

  • Cyclohexanone: 1.2 equiv

  • Sodium Triacetoxyborohydride (STAB): 1.5 equiv

  • Acetic Acid (AcOH): 1.0 equiv

  • 1,2-Dichloroethane (DCE): Solvent

Procedure:

  • Imine Formation: Dissolve Free Base and Cyclohexanone in DCE. Add AcOH. Stir for 30 minutes at RT.

    • Insight: The C2-substituent makes imine formation sluggish. The acid catalyst is non-negotiable here.

  • Reduction: Add STAB in one portion. Stir at RT for 12-16 hours.

  • Quench: Add saturated NaHCO₃ solution. Stir vigorously for 20 minutes to decompose boron complexes.

  • Extraction: Extract with DCM. Wash with brine, dry, and concentrate.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Alkylation) E2 Elimination of Alkyl HalideThe piperidine acts as a base rather than a nucleophile due to C2 steric bulk. Switch to Acetone/K2CO3 (lower temp) or use Reductive Amination .
Quaternary Salt Formation Excess Alkyl HalideStrictly control stoichiometry (1:1 or slight deficit of halide). Use syringe pump addition.
Incomplete Reaction Steric HindranceAdd cat. KI or NaI to generate a more reactive alkyl iodide in situ (Finkelstein). Increase temp to reflux.
Hygroscopic Product HCl Salt FormationIf isolating as HCl salt, use ethereal HCl and filter rapidly under nitrogen. Store in desiccator.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 59223, 2-(2-Methoxyethyl)piperidine. Retrieved from [Link]

  • Synthetic Methodology (Piperidine Alkylation): Ananthan, S., et al. (2014). "Synthesis, Structure-Activity Relationships, and Molecular Modeling of Piperidine Derivatives as High Affinity Sigma Receptor Ligands." Journal of Medicinal Chemistry. (General reference for piperidine N-alkylation protocols in sigma ligands). Note on Protocol: The Williamson-type alkylation and Reductive Amination protocols are standard organic synthesis transformations adapted here for steric constraints, validated by general secondary amine reactivity profiles found in: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.
  • Pharmacological Application (Class Ic Antiarrhythmics): Roden, D. M., & Woosley, R. L. (1986). "Pharmacology and clinical efficacy of encainide." Pharmacotherapy. (Establishes the pharmacophore relevance of the piperidine-methoxyethyl motif).
  • Handling of Hygroscopic Salts: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Source for free-basing and drying protocols).

Sources

Method

Application Note: 2-(2-Methoxyethyl)Piperidine Hydrochloride in Medicinal Chemistry

[1] Abstract 2-(2-Methoxyethyl)piperidine hydrochloride (CAS: 1185088-10-1) represents a strategically valuable building block for "escaping flatland" in modern drug discovery.[1] Unlike the ubiquitous 4-substituted pipe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

2-(2-Methoxyethyl)piperidine hydrochloride (CAS: 1185088-10-1) represents a strategically valuable building block for "escaping flatland" in modern drug discovery.[1] Unlike the ubiquitous 4-substituted piperidines, this 2-substituted scaffold offers a unique combination of chirality , steric bulk proximal to the nitrogen , and polarity modulation via the ether side chain. This application note details the physicochemical advantages of this scaffold, provides robust protocols for its incorporation into lead libraries via reductive amination, and outlines critical handling requirements for the hydrochloride salt form.[1]

Introduction: The Strategic Value of the Scaffold

In the pursuit of novel IP and improved physicochemical properties, medicinal chemists are increasingly moving away from planar, aromatic-heavy molecules.[1] The 2-(2-methoxyethyl)piperidine scaffold addresses three critical design parameters:

  • Fsp³ Enhancement: The saturated piperidine ring increases the fraction of sp³-hybridized carbons, a metric directly correlated with improved clinical success and solubility.[1]

  • Steric Occlusion: Substitution at the C2 position creates a "steric gate" near the basic nitrogen.[1] This can reduce metabolic clearance (N-dealkylation) by hindering cytochrome P450 access, a distinct advantage over C4-substituted analogs.[1]

  • Solubility & Lipophilicity Balance: The methoxyethyl tail acts as a "solubility anchor."[1] The ether oxygen serves as a weak hydrogen bond acceptor (HBA), improving aqueous solubility without introducing the high polarity of a free hydroxyl group (which might impede membrane permeability).[1]

Chemical Profile & Handling

Physicochemical Properties
PropertyDataNote
Chemical Name 2-(2-Methoxyethyl)piperidine hydrochloride
CAS Number 1185088-10-1Specific to HCl salt
Molecular Formula

Molecular Weight 179.69 g/mol Salt form
Appearance White to off-white solidHygroscopic
Solubility Water, Methanol, DMSOPoor in hexanes/ether
pKa (Calc) ~10.5 (Piperidine NH)Strongly basic center
Storage and Stability[1]
  • Hygroscopicity: As a hydrochloride salt of a secondary amine, the material is hygroscopic.[1] Store in a desiccator or under inert atmosphere (Nitrogen/Argon).

  • Stability: The ether linkage is stable to standard basic and acidic conditions but may be sensitive to strong Lewis acids (e.g.,

    
    ) often used for demethylation. Avoid these reagents unless side-chain cleavage is desired.[1]
    

Synthetic Utility & Workflows

The primary utility of this building block is as a nucleophile in the synthesis of tertiary amines (via reductive amination or alkylation) or amides.

Decision Matrix: Reaction Selection

The steric bulk at the C2 position significantly influences reaction rates compared to unsubstituted piperidine.[1]

ReactionWorkflow Start 2-(2-Methoxyethyl) piperidine HCl Decision Electrophile Type? Start->Decision Aldehyde Aldehyde/Ketone (R-CHO) Decision->Aldehyde Carbonyl AcCl Acid Chloride (R-COCl) Decision->AcCl Acyl AlkylHal Alkyl Halide (R-X) Decision->AlkylHal Alkyl RedAm Reductive Amination (Preferred) Aldehyde->RedAm STAB/DCE Amidation Amidation AcCl->Amidation DIPEA/DCM SN2 SN2 Alkylation AlkylHal->SN2 K2CO3/ACN Outcome1 Tertiary Amine (High Yield) RedAm->Outcome1 Outcome2 Amide (Rotamer Complexity) Amidation->Outcome2 Outcome3 Tertiary Amine (Steric Issues) SN2->Outcome3 Slow Kinetics

Figure 1: Synthetic decision tree. Reductive amination is the preferred pathway due to the steric hindrance at C2, which can make direct SN2 alkylation sluggish.[1]

Detailed Experimental Protocols

Protocol A: In-Situ Neutralization & Reductive Amination

Objective: To couple 2-(2-methoxyethyl)piperidine HCl with an aldehyde without a separate free-basing step.[1] Rationale: The HCl salt is acidic.[1] Reductive amination requires a pH of ~5-6 for imine formation.[1] Direct use of the salt with a slight excess of base and weak acid buffer is optimal.[1]

Reagents:

  • Amine: 2-(2-Methoxyethyl)piperidine HCl (1.0 equiv)[1]

  • Aldehyde: 1.0 - 1.2 equiv[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (1.0 equiv - Critical to neutralize HCl)[1]

  • Acid: Acetic Acid (AcOH) (1.0 - 2.0 equiv - To activate imine)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step:

  • Preparation: In a dry vial, suspend 2-(2-methoxyethyl)piperidine HCl (1.0 mmol, 180 mg) in DCE (5 mL).

  • Neutralization: Add DIPEA (1.0 mmol, 174 µL). The suspension should clear as the free base is liberated.[1]

  • Activation: Add the aldehyde (1.1 mmol) followed immediately by Acetic Acid (2.0 mmol). Note: The AcOH ensures the pH remains slightly acidic to catalyze iminium ion formation.[1]

  • Reaction: Stir at Room Temperature (RT) for 30–60 minutes to allow equilibrium of the imine/iminium species.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion. Gas evolution (

    
    ) may occur.[1]
    
  • Monitoring: Stir at RT for 4–16 hours. Monitor by LCMS.[1] Look for the mass of Product (M+H).

  • Quench: Quench with saturated aqueous

    
     (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (3 x 5 mL). Dry combined organics over

    
    , filter, and concentrate.[1]
    
Protocol B: Direct Alkylation (SN2)

Warning: Due to the C2 substituent, nucleophilic attack on secondary alkyl halides may be slow. Use primary halides or elevated temperatures.[1]

Step-by-Step:

  • Dissolve 2-(2-methoxyethyl)piperidine HCl (1.0 equiv) in Acetonitrile (ACN).[1]

  • Add

    
     (3.0 equiv).[1] Note: Excess base is required to neutralize the HCl salt and scavenge the acid generated during alkylation.[1]
    
  • Add Alkyl Halide (1.1 equiv).[1]

  • Heat to 60°C–80°C in a sealed vial. Monitor closely for elimination by-products (if using secondary halides).[1]

Analytical QC & Validation

When validating the product, specific NMR signatures confirm the integrity of the 2-(2-methoxyethyl)piperidine core.[1]

  • ¹H NMR (CDCl₃):

    • Methoxy Singlet: Look for a sharp singlet (

      
       ~3.3 ppm, 3H) corresponding to the 
      
      
      
      group.[1]
    • Ether Methylene: A triplet or multiplet (

      
       ~3.4–3.5 ppm, 2H) for 
      
      
      
      .[1]
    • C2 Methine: The proton at the chiral center (C2) often appears as a broadened multiplet upfield (

      
       ~2.5–2.8 ppm), distinct from the C6 protons.
      
  • LCMS:

    • Expect a clean [M+H]+ peak.[1]

    • Troubleshooting: If the mass is correct but yield is low, check the aqueous layer of the workup.[1] The ether oxygen increases water solubility; "salting out" with NaCl during extraction may be necessary.[1]

References

  • Piperidine Prevalence: Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. J. Med.[1] Chem. 2014 , 57, 10257–10274. Link

  • Reductive Amination Protocols: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures.[1] J. Org.[1][2][3] Chem. 1996 , 61, 3849–3862. Link

  • Isosteres in Drug Design: Meanwell, N. A.[4] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med.[1] Chem. 2011 , 54, 2529–2591. Link

  • Vendor Data: Sigma-Aldrich Product Specification, 2-(2-Methoxyethyl)piperidine hydrochloride.[1] Link (Verified general catalog entry for structure confirmation).

Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Application

Application Note: High-Throughput Screening of Piperidine-Based Compound Libraries

Introduction: The Piperidine Advantage The piperidine ring is widely recognized as a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds and numerous FDA-approved drugs (e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Advantage

The piperidine ring is widely recognized as a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds and numerous FDA-approved drugs (e.g., Fentanyl, Donepezil, Ritalin) [1].[1] Its structural rigidity, combined with the ability to adopt defined chair conformations, allows for precise orientation of functional groups, making it an ideal core for targeting G-Protein Coupled Receptors (GPCRs), ion channels, and kinases.

However, the high lipophilicity of piperidine derivatives often leads to solubility challenges and non-specific binding in High-Throughput Screening (HTS). This guide provides a validated workflow to design, synthesize, and screen piperidine libraries while mitigating common HTS artifacts like Pan-Assay Interference Compounds (PAINS).

Library Design & Solid-Phase Synthesis Strategy

To maximize chemical space coverage, we utilize a Diversity-Oriented Synthesis (DOS) approach on solid support. This allows for rapid purification and high-yield generation of substituted piperidines.

Synthesis Workflow (Graphviz)

The following diagram illustrates a standard Fmoc-based Solid-Phase Organic Synthesis (SPOS) workflow adapted for piperidine scaffolds.

PiperidineSynthesis Resin Resin Loading (Rink Amide / Wang) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Activation Coupling Scaffold Coupling (Piperidine Core) Deprotect->Coupling SPOS Cycle Diversity Diversification (N-Alkylation/Acylation) Coupling->Diversity R1/R2 Variation Diversity->Deprotect If Peptide Linker Cleavage Cleavage & Global Deprotection (TFA/TIS/H2O) Diversity->Cleavage Finalize QC QC: LC-MS & NMR Cleavage->QC

Figure 1: Solid-Phase Organic Synthesis (SPOS) workflow for generating piperidine libraries. The cycle allows for modular introduction of diversity elements.

Critical Synthesis Protocol

Reagents:

  • Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).

  • Deprotection: 20% Piperidine in DMF (v/v).[2]

  • Coupling: HBTU (4 eq), DIPEA (8 eq), Fmoc-Piperidine-4-carboxylic acid (4 eq).

Procedure:

  • Swelling: Incubate resin in DMF for 30 min.

  • Deprotection: Treat resin with 20% piperidine/DMF (2 x 10 min). Wash with DMF (5x).

    • Note: The piperidine scaffold itself is used as the deprotection reagent in standard peptide synthesis, but here we are incorporating it as the core.

  • Coupling: Dissolve Fmoc-amino acid/scaffold and HBTU in DMF. Add DIPEA. Add to resin and shake for 2 hours at RT.

  • Cleavage: Treat with TFA:TIS:H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Assay Development & Optimization

Before screening the library, the assay window must be validated. Piperidine compounds are often basic (


); ensure your assay buffer has strong buffering capacity (e.g., 20-50 mM HEPES) to prevent pH drift.
Z-Factor Validation

The Z-factor is the industry standard for measuring HTS robustness [2]. You must achieve a Z-factor > 0.5 before proceeding.[3]

Formula:



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean signal of positive/negative controls.
    

Interpretation Table:

Z-Factor ValueAssay QualityAction Required
1.0 Ideal (Theoretical)None
0.5 – 1.0 ExcellentProceed to Screen
0.0 – 0.5 MarginalOptimization Required (Check pipetting, reagent stability)
< 0.0 UnusableRedesign Assay (Screening impossible)
DMSO Tolerance Test

Piperidine libraries are stored in DMSO. You must determine the Maximum Tolerated Concentration (MTC) of DMSO for your biological target.

  • Prepare assay buffer with increasing DMSO % (0.1% to 5%).

  • Run positive/negative controls at each concentration.

  • Acceptance Criteria: Signal window must remain >80% of the DMSO-free control.

High-Throughput Screening Protocol

Target: GPCR (Example: Calcium Flux Assay using Fluo-4 AM). Format: 384-well black-wall, clear-bottom plates.

Plate Layout & Dispensing
  • Columns 1-2: Negative Control (Buffer + DMSO).

  • Columns 23-24: Positive Control (Agonist

    
    ).
    
  • Columns 3-22: Test Compounds (10 µM final conc).

Step-by-Step Protocol:

  • Cell Plating: Seed CHO-K1 cells expressing target GPCR (10,000 cells/well) in 20 µL culture medium. Incubate 24h.

  • Dye Loading: Remove media. Add 20 µL Fluo-4 AM loading dye. Incubate 1h at 37°C.

  • Compound Addition (Acoustic Dispensing): Use an acoustic liquid handler (e.g., Echo 550) to transfer 40 nL of compound library (from 10 mM stock) directly into the assay plate.

    • Why Acoustic? Contactless transfer prevents cross-contamination and handles the viscous DMSO/piperidine solutions accurately.

  • Reading: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader). Measure fluorescence (

    
    ) for 180 seconds.
    

Data Analysis & Hit Validation (The Triage Funnel)

Raw data must be normalized to Percent Effect (PE) or Percent Inhibition (PI).

The Triage Workflow (Graphviz)

This diagram details the logic for filtering hits and removing false positives (PAINS).

HTS_Triage Library Primary Screen (10 µM single point) Cutoff Statistical Cutoff (Mean + 3SD) Library->Cutoff Counter Counter Screen (Parental Cell Line) Cutoff->Counter Hits Counter->Library Non-Specific (Discard) PAINS In-Silico PAINS Filter (Remove Frequent Hitters) Counter->PAINS Specific Hits PAINS->Library Artifact (Discard) DoseResp Dose Response (IC50) (8-point serial dilution) PAINS->DoseResp Clean Scaffolds Lead Validated Lead DoseResp->Lead Potency Confirmed

Figure 2: The HTS Triage Funnel. Rigorous filtering is required to distinguish true biological interaction from assay interference.

Addressing False Positives (PAINS)

Piperidine derivatives can occasionally act as Pan-Assay Interference Compounds (PAINS) if they contain specific substructures (e.g., alkylidene barbiturates) or form aggregates [3].

Validation Steps:

  • In-Silico Filtering: Run hit structures against the Baell & Holloway PAINS filters.

  • Detergent Test: Re-test hits in buffer containing 0.01% Triton X-100. If activity disappears, the compound was likely acting as a colloidal aggregator (promiscuous inhibitor) rather than a specific binder.

  • Orthogonal Assay: Confirm activity using a biophysically distinct method (e.g., switch from Fluorescence to Mass Spectrometry or SPR).

References

  • Watson, A. A., et al. (2025). Piperidine: A Privileged Scaffold in Medicinal Chemistry.[1][4][5] Mini-Reviews in Medicinal Chemistry.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Baell, J. B., & Holloway, G. A. (2010).[6] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • BenchChem Application Notes. (2025). Solid-Phase Synthesis of Piperidine Libraries.[7][8]

Sources

Method

Application Note: In Vitro Biological Evaluation of 2-(2-Methoxyethyl)Piperidine Analogs

Executive Summary & Scientific Rationale The 2-(2-Methoxyethyl)piperidine moiety represents a privileged substructure in medicinal chemistry, frequently serving as a pharmacophore for Central Nervous System (CNS) modulat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 2-(2-Methoxyethyl)piperidine moiety represents a privileged substructure in medicinal chemistry, frequently serving as a pharmacophore for Central Nervous System (CNS) modulators. Structurally related to natural alkaloids like coniine and pelletierine , as well as synthetic dissociatives (e.g., methoxphenidine analogs), this scaffold exhibits high affinity for Sigma receptors (


, 

)
and NMDA receptor ion channels .

Evaluating analogs of this scaffold requires a rigorous screening cascade that balances potency (Target Engagement) with safety (Cytotoxicity) and pharmacokinetics (ADME). This guide details the protocols for evaluating a library of these analogs, focusing on neuroprotection , receptor binding , and metabolic stability .

Why This Scaffold?
  • Lipophilicity & BBB Penetration: The methoxyethyl side chain balances the hydrophobicity of the piperidine ring, optimizing Blood-Brain Barrier (BBB) permeability (

    
    ).
    
  • Metabolic Hotspots: The piperidine ring is susceptible to oxidation; evaluating metabolic stability early is critical to prevent high clearance.

  • Polypharmacology: These analogs often display "dirty" profiles, interacting with hERG channels or off-target GPCRs. Specificity assays are mandatory.

Compound Management & Preparation

Objective: Ensure consistent delivery of the analyte to biological systems without precipitation or solvent toxicity.

Protocol: Stock Solution Preparation

Most 2-(2-methoxyethyl)piperidine analogs are synthesized as Hydrochloride (HCl) salts to improve stability.

  • Weighing: Weigh 5–10 mg of the solid analog into a sterile, antistatic microcentrifuge tube.

  • Solvent Selection:

    • Primary Solvent:100% DMSO (Dimethyl sulfoxide).

    • Alternative: Sterile Milli-Q water (only if highly soluble HCl salt; verify pH is not < 4.0).

  • Dissolution: Vortex for 30 seconds. If particulate matter remains, sonicate at 37°C for 5 minutes.

  • Concentration: Prepare a 10 mM master stock .

  • Storage: Aliquot into 20 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

Critical Checkpoint:

Before any assay, dilute the 10 mM stock 1:100 in PBS to check for precipitation. If the solution turns cloudy, the compound is insoluble in aqueous media at 100 µM, and the assay top concentration must be lowered.

Primary Screen: Neuronal Cytotoxicity (Safety)

Rationale: Before assessing efficacy, we must define the non-toxic concentration range. We use SH-SY5Y (Neuroblastoma) cells to mimic the CNS environment and HEK293 as a peripheral control.

Method: CCK-8 (Cell Counting Kit-8) Assay

Superior to MTT due to higher sensitivity and lack of insoluble formazan crystals.

  • Seeding:

    • Plate SH-SY5Y cells at 5,000 cells/well in 96-well plates (black wall, clear bottom).

    • Media: DMEM/F12 + 10% FBS.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of the piperidine analog in serum-free media (0.1, 1, 10, 50, 100 µM).

    • Vehicle Control: 0.1% DMSO (Final concentration must not exceed 0.5%).

    • Positive Control: 10 µM Staurosporine (induces apoptosis).

    • Incubate for 24 hours .

  • Readout:

    • Add 10 µL of CCK-8 reagent (WST-8) to each well.

    • Incubate for 1–2 hours at 37°C.

    • Measure Absorbance at 450 nm .

  • Calculation:

    
    
    

Secondary Screen: Sigma-1 Receptor ( ) Binding

Rationale: 2-substituted piperidines are classic pharmacophores for Sigma receptors. This assay determines the affinity (


) of your analogs.
Method: Competitive Radioligand Binding

Ligand: [³H]-(+)-Pentazocine (Specific for


).
Tissue Source:  Guinea pig brain membrane homogenates or HEK293 cells overexpressing human 

.
  • Buffer Prep: 50 mM Tris-HCl, pH 7.4.

  • Reaction Setup (in 96-well deep-well plates):

    • Total Binding: 150 µL Membrane suspension (20 µg protein).

    • Radioligand: 25 µL [³H]-(+)-Pentazocine (Final conc: 2 nM).

    • Test Compound: 25 µL of analog (Concentration range:

      
       to 
      
      
      
      M).
    • Non-Specific Binding (NSB): 25 µL Haloperidol (10 µM final) instead of test compound.

  • Incubation: Incubate for 120 minutes at 37°C (Equilibrium is slower for lipophilic piperidines).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding to the filter).

    • Wash 3x with ice-cold Tris buffer.

  • Counting: Add scintillation cocktail and count radioactivity (CPM) on a Beta Counter.

Data Analysis: Fit data to a one-site competition model to derive


, then convert to 

using the Cheng-Prusoff equation:

(Where

is radioligand concentration and

is its dissociation constant).

ADME Profiling: Metabolic Stability

Rationale: The piperidine ring is prone to metabolic oxidation (N-oxidation or


-carbon hydroxylation) by Cytochrome P450 enzymes.
Method: Liver Microsome Stability Assay
  • Reaction Mix:

    • Test Compound: 1 µM.

    • Microsomes (Human/Rat): 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min, then add NADPH-regenerating system (Mg²⁺, Glucose-6-phosphate, G6PDH, NADP⁺).

  • Sampling:

    • Time points: 0, 5, 15, 30, 60 min.

    • Stop reaction by adding ice-cold Acetonitrile containing an Internal Standard (e.g., Verapamil).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Output: Plot

    
     vs. Time. The slope 
    
    
    
    gives the half-life (
    
    
    ) and Intrinsic Clearance (
    
    
    ).

Visualization of Experimental Workflow

The following diagram illustrates the decision matrix for evaluating these analogs.

Piperidine_Evaluation_Workflow Start Library: 2-(2-Methoxyethyl) Piperidine Analogs Solubility Solubility Check (PBS pH 7.4) Start->Solubility Tox Primary Screen: Cytotoxicity (CCK-8) SH-SY5Y Cells Solubility->Tox If Soluble > 10µM Binding Target Engagement: Sigma-1 Binding ([³H]-Pentazocine) Tox->Binding Viability > 80% Stop1 Discard / Redesign Tox->Stop1 Toxic < 10µM Functional Functional Assay: Calcium Flux (FLIPR) or NMDA Antagonism Binding->Functional Ki < 100 nM Stop2 Discard Binding->Stop2 Ki > 1µM ADME ADME Profiling: Microsomal Stability & PAMPA-BBB Functional->ADME Confirmed Agonist/Antagonist Lead Lead Candidate Selection ADME->Lead t1/2 > 30 min High BBB Permeability

Caption: Screening cascade for piperidine analogs, prioritizing safety and solubility before expensive radioligand binding and ADME assays.

Data Presentation & Analysis

Summarize your screening data in the following format to facilitate Structure-Activity Relationship (SAR) analysis.

Table 1: Representative Data Summary Template

Analog IDR-Group Subst.SH-SY5Y

(µM)


(nM)
Selectivity (

)
Microsomal

(min)
Ref (Pentazocine) N/A>1004.5>100x45
PIP-001 -H85.2120.05x12
PIP-002 -4-F-Benzyl45.08.2 50x28
PIP-003 -4-OH>100450.02x>60

Interpretation:

  • PIP-001: Low stability (

    
     min) suggests the unsubstituted piperidine nitrogen or the methoxyethyl chain is rapidly metabolized.
    
  • PIP-002: High affinity (

    
     nM) but moderate cytotoxicity (
    
    
    
    µM). The Safety Index (
    
    
    ) is acceptable (
    
    
    ).
  • PIP-003: Excellent stability but poor affinity; the hydroxyl group likely prevents BBB penetration and hydrophobic pocket binding.

References

  • Review of Piperidine Scaffolds: Lowicki, D., & Przybylski, P. (2025).[1] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[1] European Journal of Medicinal Chemistry.[1]

  • Sigma Receptor Protocols: Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology.

  • Cytotoxicity Assays: BenchChem Technical Guide. A Comparative Safety Analysis of Piperidine Analogs for Drug Development.

  • Microsomal Stability: Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

  • Piperidine Alkaloid Bioactivity: In vitro and in-silico analysis of synthesized piperidine alkaloids for CDK9/T1 inhibition.[2] ResearchGate.

Sources

Application

Cell-based assays involving 2-(2-Methoxyethyl)Piperidine Hydrochloride

Introduction & Pharmacological Context 2-(2-Methoxyethyl)Piperidine Hydrochloride represents a critical structural motif in the "Class Ic" antiarrhythmic pharmacophore. Piperidine derivatives are historically significant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

2-(2-Methoxyethyl)Piperidine Hydrochloride represents a critical structural motif in the "Class Ic" antiarrhythmic pharmacophore. Piperidine derivatives are historically significant in medicinal chemistry, serving as the core scaffold for sodium channel blockers such as Encainide and Flecainide .

In modern Fragment-Based Drug Discovery (FBDD), this compound serves two primary roles:

  • Fragment Probe: To map binding affinity within the inner pore of Voltage-Gated Sodium Channels (Nav1.5).

  • Synthetic Intermediate Reference: To monitor impurity profiles and metabolic stability during the synthesis of complex piperidine-based therapeutics.

This Application Note details the protocols for evaluating the electrophysiological potency (Nav1.5 blockade) and cardiomyocyte toxicity of this compound. These assays are essential for establishing a "Safety Window"—the concentration range where the compound modulates ion channels without inducing non-specific cytotoxicity.

Compound Handling & Stability

The hydrochloride salt form significantly enhances aqueous solubility compared to the free base, making it ideal for physiological buffers.

ParameterSpecification
Compound 2-(2-Methoxyethyl)Piperidine Hydrochloride
Molecular Weight ~179.7 g/mol
Solubility >50 mM in Water/PBS; >100 mM in DMSO
Storage -20°C (Desiccated). Hygroscopic—equilibrate to RT before opening.
Stock Prep Prepare 100 mM stock in sterile dH₂O. Aliquot and freeze (avoid freeze-thaw cycles).

Critical Note: Piperidine derivatives can be volatile in free-base form. Maintain acidic or neutral pH in stock solutions to ensure the salt form remains stable.

Application I: Automated Patch-Clamp (Nav1.5 Inhibition)

Objective: Quantify the IC₅₀ of 2-(2-Methoxyethyl)Piperidine HCl against the human cardiac sodium channel (Nav1.5). Mechanism: Class Ic agents typically bind to the local anesthetic receptor site within the channel pore, stabilizing the inactivated state.

3.1 Experimental Setup
  • Platform: Automated Patch-Clamp System (e.g., QPatch, Patchliner, or SyncroPatch).

  • Cell Line: CHO-K1 or HEK293 stably expressing hNav1.5 (SCN5A gene).

  • Positive Control: Lidocaine (IC₅₀ ~ 50-100 µM) or Tetrodotoxin (TTX) for assay validation.

3.2 Solutions
  • Extracellular Solution (ECS): 145 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Intracellular Solution (ICS): 120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.2). Note: Cesium (Cs+) is used to block potassium currents.

3.3 Protocol Workflow
  • Cell Preparation: Detach cells using Detachin™ or Accutase (avoid Trypsin to preserve channel integrity). Resuspend at 2–5 × 10⁶ cells/mL in serum-free media.

  • Seal Formation: Dispense cells into the chip. Target seal resistance (R_seal) > 500 MΩ (Giga-ohm seal preferred).

  • Voltage Protocol:

    • Holding Potential: -100 mV.

    • Pulse: Depolarize to -10 mV for 20 ms (activates channels).

    • Frequency: 0.1 Hz (stimulation every 10 seconds).

  • Compound Application:

    • Apply vehicle (ECS) for 2 minutes (Baseline).

    • Apply 2-(2-Methoxyethyl)Piperidine HCl in ascending concentrations (e.g., 1, 3, 10, 30, 100, 300 µM).

    • Exposure time: 3–5 minutes per concentration to reach steady-state block.

3.4 Data Visualization (Mechanism)

Nav15_Blockade Drug 2-(2-Methoxyethyl) Piperidine HCl Pore Nav1.5 Pore (Intracellular Access) Drug->Pore Diffusion State_Inactivated Inactivated State (Non-Conducting) Pore->State_Inactivated Stabilization (Use-Dependent Block) State_Open Open State (Conducting Na+) State_Open->State_Inactivated Depolarization Block Channel Blockade (Reduced I_Na) State_Inactivated->Block Prevents Recovery

Figure 1: Mechanism of Action. The piperidine moiety enters the Nav1.5 pore, preferentially binding to and stabilizing the inactivated state, characteristic of Class I antiarrhythmics.

Application II: Cytotoxicity Profiling (Cardiomyocyte Safety)

Objective: Determine the CC₅₀ (Cytotoxic Concentration 50%) to calculate the Safety Index (SI = CC₅₀ / IC₅₀). Cell Model: H9c2 (Rat Cardiomyoblasts) or iPSC-derived Cardiomyocytes.

4.1 Protocol Workflow
  • Seeding: Plate H9c2 cells at 5,000 cells/well in a 96-well plate. Incubate 24h at 37°C/5% CO₂.

  • Dosing:

    • Prepare 2x serial dilutions of 2-(2-Methoxyethyl)Piperidine HCl (Range: 1 µM to 1000 µM).

    • Include Doxorubicin (10 µM) as a positive toxicity control.

    • Include Vehicle Control (Media + Solvent).

  • Incubation: Treat cells for 24 or 48 hours.

  • Readout (ATP Assay):

    • Add CellTiter-Glo® (or equivalent ATP-luciferase reagent).

    • Shake for 2 mins; incubate 10 mins (dark).

    • Measure Luminescence (RLU).

4.2 Experimental Logic Diagram

Cytotoxicity_Workflow Step1 Cell Seeding (H9c2 Cardiomyoblasts) Step2 Compound Addition (0 - 1000 µM) Step1->Step2 Step3 Incubation (24h @ 37°C) Step2->Step3 Step4 ATP Detection (Luciferase Reaction) Step3->Step4 Step5 Data Analysis (Sigmoidal Curve Fit) Step4->Step5

Figure 2: High-Throughput Cytotoxicity Workflow. Standardized ATP quantification ensures robust viability data.

Data Analysis & Interpretation

5.1 Calculation of Parameters

Normalize raw currents (Patch-Clamp) or RLU (Cytotoxicity) to Vehicle controls (100%) and Full Block/Lysis controls (0%). Fit data to the Hill Equation :



  • X: Log concentration of compound.

  • Y: Normalized Response.

5.2 Interpretation Matrix
IC₅₀ (Nav1.5)CC₅₀ (H9c2)Safety Index (SI)Interpretation
< 10 µM> 100 µM> 10Potent & Selective. Promising hit for antiarrhythmic development.
> 100 µM> 100 µMN/AWeak/Inactive. The fragment requires structural optimization (e.g., adding aromatic groups).
< 10 µM< 30 µM< 3Toxic. High potency but poor safety window. Likely membrane disruption rather than specific binding.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 48041, Encainide. Retrieved from [Link]

    • Context: Establishes the piperidine structural lineage in Class Ic antiarrhythmics.
  • Fakhraian, H., & Babaei, M. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.[1] ResearchGate. Retrieved from [Link]

    • Context: Details the synthetic utility of piperidine intermedi
    • Context: Source of physicochemical properties and handling safety (H301, H315).[2]

  • Lowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action.[3] European Journal of Medicinal Chemistry.[3][4] Retrieved from [Link]

    • Context: Comprehensive review of piperidine pharmacophores in medicinal chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(2-Methoxyethyl)Piperidine Hydrochloride

Welcome to the comprehensive technical support guide for the synthesis of 2-(2-Methoxyethyl)piperidine Hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-(2-Methoxyethyl)piperidine Hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we dissect common synthetic challenges, offering not just solutions but the underlying chemical principles to empower your experimental design and troubleshooting efforts. Our focus is on providing actionable, field-tested insights to streamline your synthesis, improve yield, and ensure the highest purity of your target compound.

Introduction to Synthetic Strategies

The synthesis of 2-(2-Methoxyethyl)piperidine, a valuable substituted piperidine scaffold in medicinal chemistry, can be approached through several strategic routes. The optimal choice depends on available starting materials, scale, and desired purity profile. We will explore two primary, robust synthetic pathways and a third alternative, detailing the critical parameters and potential pitfalls of each.

Primary Synthetic Routes:

  • Route A: Catalytic Hydrogenation of a Pyridine Precursor: A reliable method that involves the synthesis of 2-(2-Methoxyethyl)pyridine followed by the reduction of the aromatic ring.

  • Route B: Direct N-Alkylation of Piperidine: A more direct approach, but one that requires careful control to avoid common side reactions.

Alternative Synthetic Route:

  • Route C: Williamson Ether Synthesis on a Pre-formed Piperidine Alcohol: A useful route if 2-(2-hydroxyethyl)piperidine is a readily available starting material.

Below is a visual representation of the decision-making process for selecting a synthetic route.

Synthetic_Route_Selection Decision Matrix for Synthetic Route Selection Start Starting Material Availability Pyridine 2-Substituted Pyridine Available? Start->Pyridine Piperidine Piperidine & Alkylating Agent Available? Start->Piperidine Piperidine_OH 2-(2-Hydroxyethyl)piperidine Available? Start->Piperidine_OH Route_A Route A: Catalytic Hydrogenation Pyridine->Route_A Yes Route_B Route B: N-Alkylation Piperidine->Route_B Yes Route_C Route C: Williamson Ether Synthesis Piperidine_OH->Route_C Yes Outcome_A Outcome_A Route_A->Outcome_A Considerations: - Catalyst choice - Potential for incomplete reduction - Generally high purity Outcome_B Outcome_B Route_B->Outcome_B Considerations: - Over-alkylation risk - Requires careful stoichiometric control - Potentially faster Outcome_C Outcome_C Route_C->Outcome_C Considerations: - Requires strong base - Dependent on precursor availability

Caption: Decision matrix for selecting the optimal synthetic route.

Route A: Catalytic Hydrogenation of 2-(2-Methoxyethyl)pyridine

This is often the preferred route for achieving high purity and good yields, as it avoids the common issue of over-alkylation seen in direct N-alkylation.

Experimental Workflow

Route_A_Workflow cluster_0 Step 1: Synthesis of 2-(2-Hydroxyethyl)pyridine cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Catalytic Hydrogenation cluster_3 Step 4: Salt Formation Picoline 2-Picoline Reaction1 Condensation (200°C) Picoline->Reaction1 Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction1 Hydroxyethylpyridine 2-(2-Hydroxyethyl)pyridine Reaction1->Hydroxyethylpyridine Reaction2 Etherification Hydroxyethylpyridine->Reaction2 NaH NaH NaH->Reaction2 MeI Methyl Iodide Methoxyethylpyridine 2-(2-Methoxyethyl)pyridine MeI->Methoxyethylpyridine Reaction2->MeI Reaction3 Hydrogenation Methoxyethylpyridine->Reaction3 Catalyst PtO2 or Rh/C Catalyst->Reaction3 H2 H2 (gas) H2->Reaction3 Free_Base 2-(2-Methoxyethyl)piperidine (Free Base) Reaction3->Free_Base Reaction4 Protonation Free_Base->Reaction4 HCl HCl in Ether HCl->Reaction4 Final_Product 2-(2-Methoxyethyl)piperidine HCl Reaction4->Final_Product

Caption: Workflow for the synthesis via catalytic hydrogenation.

Troubleshooting and FAQs for Route A

Q1: My initial condensation of 2-picoline with paraformaldehyde is giving low yields. What can I do?

A1: This reaction is typically carried out at high temperatures (around 200°C) in a sealed vessel.[1]

  • Causality: Insufficient temperature or pressure will result in a slow reaction rate. The reaction involves the deprotonation of the methyl group of 2-picoline, which has a pKa of about 35, making it weakly acidic. High temperatures are necessary to facilitate this and drive the condensation forward.

  • Troubleshooting Steps:

    • Ensure a Sealed System: Use a pressure-rated sealed tube or autoclave to prevent the loss of volatile reactants and to build sufficient pressure.

    • Verify Temperature: Calibrate your heating apparatus to ensure you are reaching the target temperature of at least 200°C.

    • Purity of Reagents: Ensure your 2-picoline is free from water, which can interfere with the reaction.

Q2: The Williamson ether synthesis step is messy and gives multiple products. How can I improve it?

A2: The key to a clean Williamson ether synthesis is the complete formation of the alkoxide before adding the alkylating agent.[2]

  • Causality: If the alcohol is not fully deprotonated, the remaining hydroxyl groups can compete with the desired alkoxide as a nucleophile, leading to side reactions. Additionally, if the base (NaH) is not fully reacted before adding the methyl iodide, it can react with the electrophile.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Use anhydrous solvents (like THF or DMF) and ensure your 2-(2-hydroxyethyl)pyridine is dry. Sodium hydride reacts violently with water.

    • Staged Addition: Add the sodium hydride to the alcohol solution at 0°C and allow it to stir for at least 30-60 minutes at room temperature to ensure complete deprotonation (cessation of hydrogen gas evolution is a good indicator). Then, cool the reaction mixture again before adding the methyl iodide.

    • Choice of Methylating Agent: Methyl iodide is highly reactive. If you are still facing issues, consider using dimethyl sulfate, but be aware of its higher toxicity.

Q3: My catalytic hydrogenation is slow or incomplete. What factors should I consider?

A3: Catalytic hydrogenation of pyridines can be challenging due to the stability of the aromatic ring.[3]

  • Causality: The catalyst can be poisoned by impurities, or the reaction conditions (pressure, temperature, solvent) may not be optimal for the chosen catalyst. The piperidine product can also inhibit the catalyst.[4]

  • Troubleshooting Steps:

    • Catalyst Choice and Loading: Platinum oxide (PtO2, Adams' catalyst) is a common choice and is often effective. Rhodium on carbon (Rh/C) can also be used. A typical catalyst loading is 1-5 mol%.

    • Solvent: Acetic acid is a common solvent as it protonates the pyridine nitrogen, making the ring more susceptible to reduction.[3] Ethanol or methanol can also be used.

    • Pressure and Temperature: Hydrogen pressures of 50-70 bar are often required.[3] The reaction is typically run at room temperature but may be gently heated to 40-50°C to increase the rate.

    • Purity of Substrate: Ensure your 2-(2-methoxyethyl)pyridine is pure, as sulfur-containing impurities can poison the catalyst.

ParameterRecommended ConditionRationale
Catalyst PtO₂, Rh/CEffective for pyridine ring reduction.
Solvent Glacial Acetic Acid, EthanolAcidic medium activates the pyridine ring.
H₂ Pressure 50-70 barOvercomes the aromatic stability of the pyridine ring.
Temperature Room Temperature to 50°CBalances reaction rate with potential side reactions.

Q4: I am observing dimerization or other side products during hydrogenation. Why is this happening?

A4: Side reactions like dimerization can occur through radical intermediates, especially in electrochemical reductions, but can also be a minor pathway in catalytic hydrogenations if conditions are not optimal.[5][6] Incomplete reduction to tetrahydropyridines is also possible.[4]

  • Causality: Insufficient hydrogen pressure or catalyst activity can lead to the formation of partially reduced intermediates that can then undergo side reactions.

  • Troubleshooting Steps:

    • Increase Hydrogen Pressure: Ensure a consistent and adequate hydrogen pressure is maintained throughout the reaction.

    • Check Catalyst Activity: Use fresh, high-quality catalyst. If the catalyst is old, its activity may be diminished.

    • Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction and stop it once the starting material is consumed to prevent over-reduction or side reactions.

Route B: Direct N-Alkylation of Piperidine

This route is attractive due to its directness. However, it requires careful control to prevent the formation of the quaternary ammonium salt as a byproduct.

Troubleshooting and FAQs for Route B

Q1: My primary issue is the formation of a significant amount of the quaternary ammonium salt. How can I minimize this?

A1: Over-alkylation is a classic problem when alkylating amines. The desired tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation.

  • Causality: The reaction of the desired 2-(2-Methoxyethyl)piperidine with another molecule of the alkylating agent forms the quaternary salt.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a slight excess of piperidine (1.1 - 1.2 equivalents) relative to the alkylating agent.[7]

    • Slow Addition: Add the alkylating agent (e.g., 2-bromoethyl methyl ether) slowly to the piperidine solution, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

    • Lower Temperature: Running the reaction at a lower temperature (e.g., room temperature or slightly below) can help control the reaction rate and reduce the likelihood of the second alkylation.

Q2: The N-alkylation reaction is sluggish or does not go to completion. What could be the cause?

A2: Several factors can lead to a slow or incomplete reaction.

  • Causality: The reaction generates a hydrohalic acid (e.g., HBr) which protonates the basic piperidine, rendering it non-nucleophilic and effectively stopping the reaction.[7] Also, the leaving group on your electrophile may not be sufficiently reactive.

  • Troubleshooting Steps:

    • Add a Base: Include a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) in the reaction mixture to scavenge the acid produced.[7]

    • Choice of Alkylating Agent: Alkyl bromides and iodides are more reactive than chlorides. If using a chloride, consider converting it to a bromide or iodide in situ or using a more forcing condition. Alternatively, using a tosylate (e.g., 2-methoxyethyl tosylate) provides an excellent leaving group.

    • Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they can solvate the ions formed during the reaction and promote the Sₙ2 pathway.[7]

ParameterRecommended ConditionRationale
Piperidine:Alkyl Halide Ratio 1.1 : 1Minimizes over-alkylation.
Base K₂CO₃, DIPEANeutralizes acid byproduct without competing as a nucleophile.
Solvent Acetonitrile, DMFPolar aprotic solvents facilitate Sₙ2 reactions.
Addition Method Slow addition of alkyl halideMaintains low concentration of electrophile.

Purification and Final Product Handling

Q: My final product, 2-(2-Methoxyethyl)piperidine Hydrochloride, is an oil or difficult to crystallize. What are some tips for purification?

A: The hydrochloride salt of a piperidine derivative is typically a crystalline solid. Difficulty in crystallization often points to impurities.

  • Causality: Residual solvent, unreacted starting materials, or byproducts can act as impurities that inhibit crystallization. Water is a common culprit.

  • Troubleshooting Steps:

    • Aqueous Workup: After the reaction, perform an aqueous workup. If your product is the free base, extract it into an organic solvent (like diethyl ether or dichloromethane), wash with brine, and dry thoroughly over anhydrous sodium sulfate or magnesium sulfate.

    • Formation of the Hydrochloride Salt: Dissolve the purified free base in a dry, non-polar solvent like diethyl ether. Add a solution of HCl in ether or isopropanol dropwise with stirring. The hydrochloride salt should precipitate.

    • Recrystallization: If the initial precipitate is oily or impure, it can be recrystallized. A common solvent system for amine hydrochlorides is a mixture of an alcohol (like ethanol or isopropanol) and an ether (like diethyl ether or MTBE). Dissolve the crude salt in a minimal amount of the hot alcohol and then slowly add the ether until the solution becomes cloudy. Allow it to cool slowly to promote the formation of crystals.

    • Drying: Ensure the final product is dried thoroughly under vacuum to remove any residual solvents. Piperidine and its derivatives can be hygroscopic and may absorb atmospheric moisture.[8] They can also react with atmospheric CO₂ to form carbonates.[9]

Characterization Data (Predicted)

For verification of the final product, the following are the expected NMR shifts for 2-(2-Methoxyethyl)piperidine Hydrochloride in a suitable deuterated solvent like D₂O or CDCl₃.

  • ¹H NMR: Expect complex multiplets for the piperidine ring protons, typically between 1.5 and 3.5 ppm. The protons of the methoxyethyl side chain would appear as a triplet around 3.6 ppm (-CH₂-O), a triplet around 3.4 ppm (-O-CH₃), and a multiplet for the -CH₂- group attached to the piperidine ring.

  • ¹³C NMR: The piperidine ring carbons would typically appear in the range of 20-60 ppm. The carbons of the methoxyethyl side chain would be expected around 59 ppm (-O-CH₃), 70 ppm (-CH₂-O), and a signal for the methylene group attached to the ring.

References

  • Shida, N., Shimizu, Y., Yonezawa, A., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Various Authors. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.).
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
  • Google Patents. (n.d.). Process for preparing 2-piperidineethanol compounds.
  • Shida, N., Shimizu, Y., Yonezawa, A., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • ResearchGate. (n.d.).
  • Ley, S. V., & Leach, A. G. (2015).
  • Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines.
  • ResearchGate. (2025, August 6).
  • De Kimpe, N., et al. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)- piperidine to alkyl acrylates: application towards the synthesis of. Semantic Scholar.
  • Antonova, M. M., et al. (2022).
  • Various Authors. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?
  • Fokin, A. A., & Schreiner, P. R. (2024, June 12).
  • De Kimpe, N., et al. (2025, August 7). (PDF) Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine.
  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.
  • Google Patents. (n.d.). Synthesis method of 2-pyridine formaldoxime.
  • BenchChem. (n.d.). Head-to-head comparison of different Piperidine-3-carbothioamide synthetic routes.
  • Williams, S., et al. (2024, January 3). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
  • Wang, Z., et al. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Google Patents. (n.d.).
  • Mokhtary, M., & Mahooti, K. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
  • Old Dominion University Digital Commons. (n.d.).
  • ResearchGate. (2025, August 6).
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)
  • Chemical Communications (RSC Publishing). (n.d.). Asymmetric routes to substituted piperidines.
  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
  • Wikipedia. (n.d.). 2-Methylpyridine.
  • Sci-Hub. (n.d.). A new asymmetric synthetic route to substituted piperidines.
  • PubMed. (2025, August 18).
  • Sigma-Aldrich. (n.d.). 2-(2-Methoxyethyl)piperidine hydrochloride AldrichCPR.
  • PMC. (2014, December 16).
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • ResearchGate. (n.d.).
  • Supporting Information. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Piperidine N-Alkylation Reactions

Welcome to the Technical Support Center for piperidine functionalization. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for piperidine functionalization. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in piperidine N-alkylation reactions. Drawing upon established chemical principles and field-proven insights, this resource provides a structured approach to troubleshooting, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Q1: My N-alkylation reaction is sluggish or has stalled, resulting in a low yield of the desired product. What are the primary causes and how can I resolve this?

A1: A slow or incomplete N-alkylation reaction is a frequent issue that can often be traced back to several key factors related to the reaction conditions and reagents. Understanding the underlying causes is crucial for effective troubleshooting.

Causality and Strategic Solutions:

  • Insufficient Basicity: The reaction of a piperidine with an alkyl halide generates a hydrohalic acid (e.g., HBr, HCl) as a byproduct. This acid will protonate the starting piperidine, which is basic, rendering it non-nucleophilic and effectively halting the reaction.[1][2]

    • Solution: Incorporate a non-nucleophilic base into your reaction mixture to act as an acid scavenger. The choice of base is critical and should be tailored to your substrate's sensitivity. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[1][2] For particularly sensitive substrates, a milder base such as sodium bicarbonate (NaHCO₃) can be employed.[1]

  • Poor Leaving Group on the Alkylating Agent: The rate of an SN2 reaction, which is the typical mechanism for N-alkylation, is highly dependent on the ability of the leaving group to depart.

    • Solution: The reactivity order for common halide leaving groups is I > Br > Cl. If you are using an alkyl chloride and observing a slow reaction, switching to the corresponding alkyl bromide or iodide will significantly accelerate the reaction rate.[1][3][4]

  • Steric Hindrance: Bulky substituents on either the piperidine ring (especially at the 2- and 6-positions) or on the alkylating agent can sterically impede the approach of the nucleophilic nitrogen to the electrophilic carbon.[1][4]

    • Solution: To overcome the higher activation energy associated with sterically hindered substrates, increasing the reaction temperature is a common strategy.[1][4] In cases of severe steric hindrance, exploring an alternative synthetic route, such as reductive amination, may be necessary.[3][5]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing the transition state of the SN2 reaction.

    • Solution: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for N-alkylation reactions as they can effectively solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity.[4][6]

Below is a troubleshooting workflow to address a stalled or sluggish reaction:

Caption: Troubleshooting workflow for low yield in N-alkylation.

Q2: My reaction is producing a significant amount of a water-soluble byproduct, and I suspect it's a quaternary ammonium salt. How can I prevent this over-alkylation?

A2: The formation of a quaternary ammonium salt is a common side reaction where the desired N-alkylated piperidine, being more nucleophilic than the starting secondary amine, reacts further with the alkylating agent.[3][4] This is particularly prevalent with highly reactive alkylating agents like methyl iodide or benzyl bromide.

Strategies to Minimize Over-alkylation:

  • Control Stoichiometry: A straightforward approach is to use a slight excess of the piperidine relative to the alkylating agent.[2][4] A ratio of 1.1 to 1.2 equivalents of piperidine to 1 equivalent of the alkyl halide is a good starting point.[3][4]

  • Slow Addition of the Alkylating Agent: Maintaining a low concentration of the alkylating agent throughout the reaction can significantly favor mono-alkylation.[2][4][5]

    • Protocol: Utilize a syringe pump to add the alkylating agent dropwise to the stirred solution of the piperidine over several hours.[2]

  • Choice of Reagents and Conditions:

    • Less reactive alkylating agents (e.g., chlorides instead of iodides) can reduce the rate of the second alkylation.

    • Lowering the reaction temperature can also help to control the reaction, as the second alkylation step may have a higher activation energy.

The following diagram illustrates the competitive reaction pathway leading to over-alkylation:

Overalkylation_Mechanism cluster_reactants2 Piperidine Piperidine (Secondary Amine) N_Alkyl_Piperidine N-Alkylpiperidine (Tertiary Amine) Desired Product Piperidine->N_Alkyl_Piperidine  k₁ (fast) Alkyl_Halide1 Alkyl Halide (R-X) Quaternary_Salt Quaternary Ammonium Salt (Byproduct) N_Alkyl_Piperidine->Quaternary_Salt  k₂ (competing) Alkyl_Halide2 Alkyl Halide (R-X)

Caption: Competing pathways in N-alkylation.

Q3: I'm still struggling with low yield and side products despite optimizing the conditions for direct alkylation. Is there a more reliable alternative method?

A3: Yes, when direct alkylation with alkyl halides proves problematic, reductive amination is a powerful and often superior alternative for the N-alkylation of piperidines.[5][7] This method avoids the common pitfalls of over-alkylation and is tolerant of a wider range of functional groups.

The Principle of Reductive Amination:

This is typically a one-pot, two-step process:

  • Iminium Ion Formation: The piperidine reacts with an aldehyde or ketone to form an intermediate iminium ion.

  • In Situ Reduction: A mild and selective reducing agent is used to reduce the iminium ion to the corresponding N-alkylated piperidine.

Advantages of Reductive Amination:

  • Prevents Over-alkylation: The reaction stops at the tertiary amine stage, as the product is not reactive under the conditions, thus avoiding the formation of quaternary ammonium salts.[5][7][8]

  • Milder Conditions: The reaction can often be carried out at room temperature.

  • High Selectivity: Modern reducing agents are highly selective for the iminium ion, leaving other functional groups like esters and nitro groups intact.

Recommended Reducing Agents:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for many reductive aminations. It is mild, selective for iminium ions over carbonyls, and does not require acidic conditions.[5][7][8]

  • Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent, but it is toxic and often requires slightly acidic conditions to facilitate iminium ion formation.[7][8]

FeatureDirect Alkylation (with Alkyl Halide)Reductive Amination (with Carbonyl)
Primary Side Reaction Over-alkylation (Quaternary Salt)[3]None (generally clean)[7]
Reagent Compatibility Sensitive to highly reactive alkyl halidesTolerant of a wide range of aldehydes/ketones
Control Requires careful control of stoichiometry and addition rate[2][4]Generally more straightforward
Generality Can be limited by sterics and leaving groupBroadly applicable, especially for complex molecules[9]

Table 1: Comparison of Direct Alkylation and Reductive Amination.

Q4: My starting piperidine has other functional groups. How do I choose a method that won't affect them?

A4: Chemoselectivity is a critical consideration in the synthesis of complex molecules. The choice of N-alkylation method should be guided by the functional groups present in your starting material.

  • For substrates with acid-sensitive groups (e.g., Boc-protecting groups, acetals): Reductive amination using sodium triacetoxyborohydride (STAB) is ideal as it is performed under neutral or slightly basic conditions.[10] Direct alkylation with a non-nucleophilic base like K₂CO₃ or DIPEA is also a good option. Avoid strongly acidic or basic conditions.

  • For substrates with reducible groups (e.g., aldehydes, ketones, imines): Direct alkylation is the preferred method. If you must use reductive amination, STAB is the best choice due to its high selectivity for reducing the intermediate iminium ion in the presence of other carbonyls.[5]

  • For substrates with base-sensitive groups (e.g., esters that can be hydrolyzed or epimerized): Use a mild, non-nucleophilic base like sodium bicarbonate or DIPEA in direct alkylation. Reductive amination with STAB is also an excellent choice. Avoid strong bases like NaH or alkoxides.

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Halide

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.1 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or DMF, to make a ~0.1 M solution).

  • Add Base: Add a non-nucleophilic base such as anhydrous potassium carbonate (1.5 equivalents) or DIPEA (1.5 equivalents).

  • Add Alkylating Agent: Dissolve the alkyl halide (1.0 equivalent) in a small amount of the reaction solvent. Add this solution dropwise to the stirred piperidine mixture at room temperature. For highly reactive alkyl halides, slow addition via a syringe pump is recommended to minimize over-alkylation.[2][4]

  • Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) while monitoring its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylpiperidine.

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

This protocol utilizes sodium triacetoxyborohydride for a mild and selective transformation.[5]

  • Setup: To a round-bottom flask with a magnetic stir bar, add the piperidine derivative (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents). Dissolve the components in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate. For less reactive carbonyls or amines, adding a small amount of acetic acid can catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred solution. Be cautious as some gas evolution may occur.

  • Reaction: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes, then transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • BenchChem. (2025).
  • ECHEMI. (n.d.). N - alkylation of piperidine with substituted benzyl chloride.
  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity.
  • The Journal of Organic Chemistry. (2025).
  • ResearchGate. (2017).
  • Sciencemadness.org. (2022).
  • ChemRxiv. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • BenchChem. (2025). common challenges in working with piperidine-based compounds.
  • PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • BenchChem. (2025).
  • The Journal of Organic Chemistry. (n.d.).
  • One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. (n.d.).
  • ODU Digital Commons. (1982).
  • NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • ResearchGate. (2025). Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride | Request PDF.
  • RSC Publishing. (2015).
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
  • Master Organic Chemistry. (2017).
  • Organic Syntheses Procedure. (n.d.). Piperidine, 1-ethyl.
  • ResearchGate. (2014).
  • Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. (n.d.).
  • PubMed. (2024).
  • Synthesis and cytotoxic activity of some deriv
  • Organic Process Research & Development. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block.
  • Wikipedia. (n.d.). Piperidine.

Sources

Troubleshooting

Technical Support Center: Managing Piperidine Nitrogen Oxidation

Topic: Strategies for preventing and remediating N-oxidation in piperidine synthesis. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for preventing and remediating N-oxidation in piperidine synthesis. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The Lone Pair Paradox

As a Senior Application Scientist, I frequently see synthetic schemes fail not because of complex carbon-carbon bond formation, but due to the "silent" oxidation of the piperidine nitrogen.

The piperidine nitrogen lone pair is a soft nucleophile with a high HOMO energy. When you attempt to oxidize a distal alcohol to a ketone or aldehyde, or even during prolonged storage, this lone pair is often the first site of attack. The resulting N-oxide is not just an impurity; it is a zwitterionic species that alters solubility, ruins chromatography, and can undergo Cope elimination or Polonovski rearrangement, destroying your scaffold.

This guide provides a self-validating system to manage this risk through Prevention , Selective Execution , and Remediation .

Module 1: Prevention Strategy (The "Masking" Protocol)

The most robust way to prevent N-oxidation is to render the nitrogen lone pair non-nucleophilic before introducing an oxidant.

Strategic Decision Matrix

Do not rely on "hope" that your oxidant is selective. Use thermodynamics to your advantage.

ProtectionStrategy Start Start: Oxidation Required on Piperidine Scaffold IsProtected Is Nitrogen Protected (Boc, Cbz, Fmoc)? Start->IsProtected CanProtonate Can Reaction Tolerate Acidic Conditions? IsProtected->CanProtonate No (Free Amine) RouteA Route A: Standard Oxidation (Swern, DMP, TEMPO) IsProtected->RouteA Yes (Lone pair unavailable) RouteB Route B: In-Situ Protonation (Acidic Bobbitt's Salt) CanProtonate->RouteB Yes (pH < 3) RouteC Route C: Protection Step Required (Install Boc/Cbz) CanProtonate->RouteC No (Basic/Neutral req.)

Figure 1: Decision matrix for selecting the correct oxidation strategy based on nitrogen availability.

Protocol 1.1: In-Situ Protonation (The Acidic Mask)

If you cannot install a protecting group, you must protonate the amine.

  • Concept:

    
    . The ammonium species has no lone pair to donate to the oxidant.
    
  • Reagent: Bobbitt’s Salt (4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate) .

  • Why: Unlike Swern (which requires base) or standard TEMPO/Bleach (basic pH), Bobbitt's salt is stable and active in acidic media.

Step-by-Step:

  • Dissolve piperidine substrate (1.0 equiv) in DCM or Acetonitrile.

  • Add p-Toluenesulfonic acid (TsOH) (1.1 equiv) to fully protonate the amine. Verification: Ensure slurry/solution is acidic.

  • Add Bobbitt’s Salt (1.2 equiv).

  • Stir at RT until alcohol is consumed (TLC/LCMS).

  • Workup: Quench with aqueous

    
    . The base neutralizes the acid, liberating the free amine product and the reduced hydroxylamine byproduct (soluble in water).
    

Module 2: Selective Oxidation Reagents

When protonation is impossible (e.g., acid-sensitive functional groups), you must choose reagents with high kinetic selectivity for C-H abstraction (alcohol) over electron transfer (amine).

Reagent Compatibility Table
OxidantMechanismAmine CompatibilityRisk LevelNotes
Swern Activated DMSOLow HighElectrophilic sulfur species can react with nucleophilic amines (Pummerer-like side reactions).
Dess-Martin (DMP) Hypervalent IodineMedium MediumAmine can displace acetate ligands on Iodine, retarding rate or causing decomposition.
TPAP / NMO Ru cat. / N-OxideMedium-High MediumNMO is an N-oxide itself; usually compatible, but Ru can coordinate to free amines, poisoning the catalyst.
TEMPO / NaOCl OxoammoniumHigh (pH Dependent)LowRecommended. If run at pH 8-9 (buffered), amine stays free but unreactive due to steric bulk of TEMPO.
Jones Reagent Cr(VI) / H2SO4High LowThe strong

automatically protects the amine via protonation.
Protocol 2.1: Buffered TEMPO/Bleach Oxidation

This is the industry standard for "Free Amine" oxidation.

  • Buffer Prep: Prepare a 0.5M solution of

    
     saturated with 
    
    
    
    . Adjust pH to 8.6–9.5.
  • Reaction: Dissolve substrate in DCM. Add TEMPO (0.01 equiv).

  • Addition: Add aqueous bleach (NaOCl) dropwise at 0°C.

  • Critical Control: The N-oxyl radical (active oxidant) attacks the alcohol faster than the amine due to the steric hindrance of the tetramethyl groups on TEMPO interacting with the piperidine substrate.

Module 3: Remediation (Rescuing the N-Oxide)

If you detect an N-oxide impurity (


 mass shift), do not discard the batch. N-oxides are easily reduced back to the parent amine using mild conditions that preserve ketones/aldehydes.
Remediation Workflow

Remediation NOxide Contaminated Batch (Contains N-Oxide) Choice Select Reduction Method NOxide->Choice MethodA Method A: B2pin2 (Chemoselective) Choice->MethodA Contains Alkenes/Benzyl MethodB Method B: Pd/C + NH4HCO2 (Transfer Hydrog.) Choice->MethodB Standard Scaffold Clean Pure Piperidine (Recovered) MethodA->Clean Ethanol, reflux MethodB->Clean MeOH, RT, 1h

Figure 2: Workflow for selecting the appropriate deoxygenation method.

Protocol 3.1: Bis(pinacolato)diboron ( ) Reduction

This method is highly chemoselective and will not reduce ketones, aldehydes, or alkenes.

  • Reference: Chem. Sci., 2013 [See Ref 2].

  • Procedure:

    • Dissolve the N-oxide mixture in Ethanol.

    • Add

      
       (1.1 equiv).
      
    • Reflux for 2–4 hours.

    • Mechanism: The boron acts as an oxygen acceptor, forming

      
       and releasing the amine.
      
Protocol 3.2: Ammonium Formate Transfer Hydrogenation

A very mild, green method.

  • Reference: J. Org. Chem., 2001 [See Ref 1].[1]

  • Procedure:

    • Dissolve substrate in MeOH.

    • Add 10% Pd/C (10 wt%) and Ammonium Formate (2–4 equiv).

    • Stir at RT.[2] Evolution of

      
       gas indicates reaction progress.
      
    • Filter through Celite to remove Pd.

Module 4: Troubleshooting & FAQs

Q1: How do I distinguish between N-Oxide and a hydroxylated impurity by LCMS?

  • Answer: Both show

    
    . However:
    
    • N-Oxides are thermally unstable.[3] In the ESI source, they often undergo "in-source fragmentation" (loss of oxygen), showing a strong parent amine peak

      
       and a weaker 
      
      
      
      .
    • C-Hydroxyl impurities (e.g., hydroxypiperidine) are stable and will show a dominant

      
       peak.
      
    • Retention Time: N-oxides are much more polar (zwitterionic) and will elute significantly earlier than the amine or C-OH impurity on Reverse Phase (C18).

Q2: My piperidine turns yellow/brown upon storage. Is this oxidation?

  • Answer: Yes. Piperidines absorb

    
     (forming carbamates) and undergo autoxidation to N-oxides and imines.
    
  • Fix: Store under Argon/Nitrogen. If discolored, distill over

    
     or pass through a short plug of basic alumina before use.
    

Q3: Can I use Swern oxidation if I keep the temperature at -78°C?

  • Answer: It is risky. The intermediate chlorosulfonium salt is highly electrophilic. If your piperidine is sterically accessible, it will attack the sulfur, leading to complex mixtures. Use Protocol 1.1 (Bobbitt's Salt) instead.

References

  • A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Zacharie, B., et al.[1][4] J. Org.[4][5][6] Chem. 2001, 66, 15, 5264–5265.

  • Metal-free deoxygenation of amine N-oxides by diboron reagents. K. W. J. Baker, et al. Chem. Sci., 2013.[7]

  • Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. Hamlin, T. A., et al.[8] J. Org.[4][5][6] Chem. 2020 (via NIH/PubMed).

  • Sodium periodate/TEMPO as a selective and efficient system for amine oxidation. RSC Advances, 2013. (Demonstrates selectivity principles).

Sources

Optimization

Scale-up challenges for piperidine derivative synthesis

Technical Support Center: Piperidine Derivative Synthesis & Scale-Up Topic: Role: Senior Application Scientist (Process Chemistry Division) Introduction: The Piperidine Paradox Welcome. If you are reading this, you likel...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Derivative Synthesis & Scale-Up Topic: Role: Senior Application Scientist (Process Chemistry Division)

Introduction: The Piperidine Paradox

Welcome. If you are reading this, you likely appreciate that while piperidines are structurally simple—appearing in over 70 FDA-approved drugs (e.g., Donepezil, Fentanyl, Methylphenidate)—their scale-up is deceptively complex.[1]

In the transition from milligram-scale medicinal chemistry to kilogram-scale process development, piperidines present a "unholy trinity" of challenges:

  • Thermodynamic Runaways: The N-alkylation of piperidine is violently exothermic.[1]

  • The Azeotrope Trap: Piperidine and pyridine form a hard-to-break azeotrope, making reaction monitoring and purification via simple distillation impossible.[1]

  • Catalyst Poisoning: The basic nitrogen has a high affinity for metal surfaces, often stalling hydrogenation reactions.[1]

This guide is structured to troubleshoot these specific failure modes.

Module 1: The Reduction Phase (Pyridine Piperidine)

Context: The most common route to substituted piperidines is the hydrogenation of the corresponding pyridine. On a scale >100g, this is a safety-critical operation.[1]

Critical Workflow: Hydrogenation Safety Loop

Figure 1: Automated safety logic for high-pressure pyridine hydrogenation.

HydrogenationSafety Start Start Hydrogenation (Pyridine Substrate) Process Reaction Progression (Pd/C or PtO2) Start->Process Check1 Exotherm Detection (dT/dt > 2°C/min?) Action1 Emergency Cooling Stop H2 Feed Check1->Action1 YES Check1->Process NO Check2 H2 Uptake Rate (Stalled < 10% Conv?) Action2 Catalyst Poisoning Check (Acid Spiking) Check2->Action2 YES End Filtration & Workup Check2->End Complete Action2->Process Restart Process->Check1 Process->Check2

Troubleshooting Guide: Hydrogenation

Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help.[1] Why? Diagnosis: Product Inhibition (Self-Poisoning).[1] As the reaction proceeds, the formed piperidine is more basic (


) than the starting pyridine (

). The product binds strongly to the catalyst surface (Pd or Pt), blocking active sites. Solution:
  • Acidic Doping: Run the reaction in a solvent mixture containing 1.0–1.1 equivalents of HCl or Acetic Acid. This protonates the piperidine as it forms, preventing it from coordinating to the metal.

  • Catalyst Switch: If using Pd/C, switch to PtO₂ (Adam’s Catalyst) or Rh/C .[1] Rhodium is less susceptible to amine poisoning but is significantly more expensive [1].[1]

Q2: I am seeing "dimer" impurities (dipiperidyls) in my LCMS. Diagnosis: Radical coupling intermediates. Solution: This typically happens when hydrogen pressure is too low, extending the lifetime of radical intermediates on the catalyst surface.

  • Increase Pressure: Move from balloon pressure (1 atm) to a Parr shaker or autoclave (3–5 bar).

  • Concentration: Dilute the reaction. High concentration favors intermolecular coupling.[1]

Module 2: N-Functionalization (The Exotherm)

Context: Alkylating the piperidine nitrogen is a standard step.[2] However, secondary amines are aggressive nucleophiles.[1] On a large scale, the exotherm can trigger a thermal runaway, and "over-alkylation" (quaternization) creates difficult-to-separate salts.[1]

Data: Base Selection for N-Alkylation
Base TypeExamplepKa (Conj. Acid)Scale-Up SuitabilityNotes
Inorganic Carbonate

10.3High Heterogeneous; acts as a heat sink.[1] Slows reaction but prevents runaway.[1]
Tertiary Amine DIPEA (Hunig's)10.75Low Homogeneous; rapid exotherm.[1] Hard to remove from piperidine product.[1]
Hydroxide NaOH (aq)15.7Medium Biphasic (Schotten-Baumann).[1] Good for heat transfer but risks hydrolysis of other esters.[1]
Experimental Protocol: Controlled N-Alkylation (100g Scale)

Objective: Mono-alkylation of 4-piperidone with Benzyl Bromide.

  • Setup: 1L Jacketed Reactor with overhead stirring and internal temperature probe.

  • Charge: Add 4-piperidone HCl salt (100g, 1.0 eq),

    
     (3.0 eq), and MeCN (10 vol). Cool to 0°C.[1]
    
  • Dosing (Critical): Dissolve Benzyl Bromide (0.95 eq) in MeCN. Add via peristaltic pump over 2 hours.[1]

    • Why? Keeping the alkylating agent limiting and concentration low prevents the product (secondary amine) from competing for the alkyl halide, reducing quaternary salt formation [2].

  • Monitoring: Maintain internal temp < 25°C. The reaction is complete when Benzyl Bromide is consumed (not the piperidine).

  • Quench: Filter solids (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). Concentrate filtrate.[1]
    

Q3: How do I remove the quaternary ammonium salt impurity? Answer: Do not use chromatography. Use the "Reverse Extraction" technique:

  • Dissolve crude mixture in a non-polar solvent (Hexane or TBME).

  • Wash with water.[1] The quaternary salt is highly ionic and will partition into the water layer. The desired tertiary amine (product) remains in the organic layer.

  • Note: If your product is polar, wash the organic layer with 5%

    
     solution to force the quaternary salt out.
    

Module 3: Purification & The Azeotrope

Context: You have synthesized your piperidine, but it contains 5-10% unreacted pyridine. You distill it, but the impurity persists.[1]

The Science:

Piperidine (bp 106°C) and Pyridine (bp 115°C) form a minimum-boiling azeotrope at ~106°C (composition: ~92% Piperidine / 8% Pyridine). You cannot separate them by standard distillation [3].[1]

Solution Workflow: The "CO2 Trick"

Figure 2: Chromatography-free separation of Piperidine/Pyridine mixtures.

PurificationLogic Mixture Crude Mixture (Piperidine + Pyridine) Step1 Dissolve in Dry Toluene Mixture->Step1 Step2 Bubble CO2 Gas (Dry Ice source) Step1->Step2 Split Precipitation Step2->Split Solid Solid ppt: Piperidine Carbamate Split->Solid Filter Liquid Filtrate: Pyridine in Toluene Split->Liquid Discard Recover Heat Solid >80°C (Decarboxylation) Solid->Recover Final Pure Piperidine Recover->Final

[1] Q4: How do I remove residual Palladium (<10 ppm) without a column? Answer: Piperidines are excellent ligands for Pd, making removal difficult.[1] Standard Celite filtration is often insufficient.[1] Protocol:

  • Thiol Scavengers: Add SiliaMetS® Thiol or QuadraPure™ TU (polymer-supported thiourea) to the reaction mixture at 60°C for 2 hours.[1] Filter.

  • Activated Carbon: If polymer scavengers are too expensive, use specialized activated carbon (e.g., Darco KB-G).[1]

  • Check: Verify Pd levels via ICP-MS. Do not rely on color; Pd-piperidine complexes can be pale yellow even at high concentrations [4].[1]

References

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Detailed kinetics on Pyridine poisoning of catalysts).

  • Dunn, P. J., et al. (2010).[1] Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.[1][3] Link (Discusses alkylation stoichiometry and waste reduction).[1]

  • Wibaut, J. P. (1944).[1] Process for the purification of piperidine. US Patent 2,363,158.[1] Link (The foundational text on the Piperidine-Pyridine azeotrope).

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link[1]

Sources

Troubleshooting

Optimization of piperidine linker conjugation reactions

Technical Support Center: Optimization of Piperidine Linker Conjugation Topic: Optimization of Piperidine Linker Conjugation Reactions Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Piperidine Linker Conjugation

Topic: Optimization of Piperidine Linker Conjugation Reactions Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists.

Introduction: The Piperidine Scaffold in Linker Design

Piperidine is a ubiquitous secondary amine pharmacophore, critical in the design of linkers for PROTACs (e.g., Cereblon-binding motifs), Antibody-Drug Conjugates (ADCs), and bifunctional degraders. Its cyclic nature offers rigidification, improving metabolic stability and oral bioavailability compared to acyclic amines. However, this structural rigidity introduces significant steric hindrance and electronic nuances that complicate conjugation.

This guide addresses the three primary conjugation modalities: Amide Coupling , Reductive Amination , and N-Alkylation , alongside a dedicated module for Purification .

Module 1: Amide Coupling Optimization

The Challenge: Steric hindrance at the secondary amine center often leads to stalled reactions, low yields, or epimerization of adjacent chiral centers.

Troubleshooting Guide: Amide Bond Formation
Symptom Probable Cause Corrective Action
Low Conversion (<30%) Steric bulk of the piperidine ring prevents nucleophilic attack on the activated ester.Switch Coupling Agent: Move from carbodiimides (EDC/DCC) to uronium/phosphonium salts (HATU, PyBOP). Protocol: Use COMU or HATU with HOAt as an additive.
Epimerization Over-activation or excessive base causing proton abstraction at the

-carbon.
Base Management: Switch from TEA to DIPEA (Hunig's Base) or TMP (2,4,6-trimethylpyridine). Lower temperature to 0°C during activation.
No Reaction The carboxylic acid partner is deactivated or extremely bulky.Acyl Fluoride Method: Convert acid to acyl fluoride using TFFH or Cyanuric Fluoride . These are smaller electrophiles than OBt/OAt esters.
Experimental Protocol: High-Steric Amide Coupling (HATU Method)
  • Dissolution: Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.1 eq) and HOAt (1.1 eq). Stir for 5 min at 0°C.

  • Base Addition: Add DIPEA (2.5 eq). The solution should turn yellow.

  • Coupling: Add the Piperidine Linker (1.1 eq).

  • Monitoring: Allow to warm to RT. Monitor via LCMS at 1h and 4h.

    • Note: If conversion stalls, heat to 40°C.

Decision Logic: Coupling Reagent Selection

CouplingLogic Start Start: Amide Coupling CheckSterics Is the Piperidine Sterically Hindered? Start->CheckSterics Standard Use EDC / HOBt or HBTU CheckSterics->Standard No CheckChirality Is there an adjacent Chiral Center? CheckSterics->CheckChirality Yes HighSterics Use HATU / HOAt + DIPEA ExtremeSterics Reaction Stalled? HighSterics->ExtremeSterics CheckChirality->HighSterics No Risk RacemizationRisk Use COMU / TMP (Collidine) at 0°C CheckChirality->RacemizationRisk High Risk AcylFluoride Switch to TFFH (Acyl Fluoride) ExtremeSterics->AcylFluoride Yes

Caption: Decision tree for selecting coupling agents based on steric hindrance and racemization risk.

Module 2: Reductive Amination

The Challenge: Piperidine formation via reductive amination is robust but prone to "stalling" at the iminium stage or over-reduction if the wrong hydride source is used.

FAQ: Reductive Amination

Q: Why do I see residual aldehyde even after adding excess NaBH4? A: NaBH4 is often too strong and non-selective; it can reduce the aldehyde to an alcohol before it reacts with the amine.

  • Solution: Use Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaCNBH3) .[1] These are milder and selectively reduce the iminium ion.

Q: The reaction is sluggish. How do I push it to completion? A: The formation of the iminium ion is acid-catalyzed.[2]

  • Optimization: Add Acetic Acid (AcOH) (1.0–2.0 eq) or catalytic Ti(OiPr)4 (Titanium Isopropoxide) to act as a Lewis acid and water scavenger.

Experimental Protocol: Ti(OiPr)4 Assisted Reductive Amination

Recommended for electron-deficient piperidines.

  • Imine Formation: Combine Piperidine (1.0 eq) and Aldehyde (1.1 eq) in anhydrous THF.

  • Lewis Acid: Add Ti(OiPr)4 (1.5 eq). Stir at RT for 6–12 h (Solution often turns yellow/orange).

  • Reduction: Dilute with MeOH (to quench Ti complex) and add NaBH4 (2.0 eq) carefully (exothermic).

  • Workup: Quench with 1N NaOH to precipitate titanium salts. Filter through Celite.[3]

Module 3: N-Alkylation (Nucleophilic Substitution)

The Challenge: The "Piperidine Trap"—secondary amines are nucleophilic enough to react once (desired) but the product (tertiary amine) is often more nucleophilic, leading to over-alkylation (quaternization).

Troubleshooting Guide: N-Alkylation
Issue Mechanism Solution
Over-Alkylation (Quat Salt) Product is more reactive than starting material.Syringe Pump Addition: Add the alkyl halide dropwise over 2–4 hours. Stoichiometry: Use excess piperidine (1.5 eq) if the linker is cheap.
Elimination (Alkene formation) Piperidine acts as a base rather than a nucleophile.Solvent/Base Switch: Switch from DMF/K2CO3 to Acetonitrile (ACN)/DIPEA . ACN stabilizes the transition state; DIPEA is non-nucleophilic.
Mechanism & Control Strategy

AlkylationControl Piperidine Piperidine (2° Amine) Mono Desired Product (3° Amine) Piperidine->Mono + R-X (Slow Addition) Quat Quaternary Salt (Over-Alkylated) Mono->Quat + Excess R-X (Fast Addition) Control CONTROL STRATEGY: 1. 0.1M Dilution in ACN 2. Syringe Pump (R-X) 3. 1.1 eq Base (Cs2CO3) Control->Piperidine

Caption: Kinetic control strategy to prevent over-alkylation of piperidine linkers.

Module 4: Purification & Analysis

The Challenge: Piperidine derivatives are basic. They interact strongly with the acidic silanols on silica gel, causing "streaking" or "tailing," which ruins separation.

Critical Protocol: Silica Gel Chromatography
  • Pre-treatment: Do not just run a standard column.

  • The "TEA Trick": Add 0.5% to 1% Triethylamine (TEA) or 1% NH4OH to your mobile phase (e.g., DCM/MeOH + 1% TEA).

    • Why? The TEA binds to the acidic silica sites, "blocking" them so your piperidine product can pass through without dragging.

  • Alternative: Use Amino-functionalized Silica or Alumina (Basic) stationary phases if the compound is acid-sensitive.

  • Reverse Phase: If the linker is highly polar, skip normal phase and use C18 (Water/Acetonitrile + 0.1% Formic Acid). Note: Piperidine will be protonated in Formic Acid; ensure this does not affect stability.

References

  • Amide Coupling Efficiency: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. Link

  • Reductive Amination Review: Afanasyev, O. I., et al. (2019).[5] Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. Link

  • Steric Hindrance in Piperidines: Kovács, S., et al. (2020). Steric and Electronic Effects in the Nucleophilic Substitution of Piperidines. Journal of Organic Chemistry. Link

  • Purification Techniques: BenchChem Technical Support. (2025).[1][2][3][4][5][6][7] Purification of Piperidine Derivatives: Troubleshooting Silica Gel Tailing. Link

  • Acyl Fluorides: Carpenter, R. D., et al. (2006). Efficient synthesis of sterically hindered amides using acid fluorides. Journal of the American Chemical Society. Link

Sources

Reference Data & Comparative Studies

Validation

2-(2-Methoxyethyl)Piperidine Hydrochloride vs other piperidine analogs

Technical Comparison Guide: 2-(2-Methoxyethyl)Piperidine Hydrochloride vs. Piperidine Analogs Executive Summary: The Lipophilic Switch 2-(2-Methoxyethyl)piperidine Hydrochloride (CAS 1185088-10-1) represents a specialize...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-(2-Methoxyethyl)Piperidine Hydrochloride vs. Piperidine Analogs

Executive Summary: The Lipophilic Switch

2-(2-Methoxyethyl)piperidine Hydrochloride (CAS 1185088-10-1) represents a specialized subclass of piperidine scaffolds used in medicinal chemistry.[1][2] It serves as a lipophilic bioisostere of the more common 2-piperidineethanol .[1]

While the parent alcohol (2-piperidineethanol) provides a reactive handle for further derivatization, the methoxy-capped variant offers distinct pharmacological advantages:[1][2]

  • Metabolic Stability: The methyl ether prevents Phase II glucuronidation, extending half-life.[1][2]

  • BBB Permeability: The removal of the hydrogen bond donor (OH) significantly increases LogP, facilitating blood-brain barrier penetration—a critical feature for central nervous system (CNS) targets.[1][2]

  • Chemoselectivity: It acts as a robust "spectator" moiety during library synthesis, unlike the alcohol which requires protection steps.

Comparative Chemical Profile

The following table contrasts the target molecule with its primary functional analog (2-Piperidineethanol) and the lipophilic standard (Coniine).

Table 1: Physicochemical Properties Comparison

Feature2-(2-Methoxyethyl)Piperidine HCl 2-Piperidineethanol 2-Propylpiperidine (Coniine)
Role Stable Lipophilic ScaffoldReactive Building BlockToxic Alkaloid / Lipophilic Std.[1][2]
CAS 1185088-10-11484-84-0458-88-8
Formula C₈H₁₇NO[1][2] · HClC₇H₁₅NOC₈H₁₇N
MW 179.69 g/mol 129.20 g/mol (Free base)127.23 g/mol
LogP (Calc) ~1.2 - 1.50.262.08
H-Bond Donors 1 (NH, salt form)2 (NH, OH)1 (NH)
pKa (Base) ~10.8 (Est.)[1][2]15.15 (Predicted)11.0
Solubility High (Water/Methanol)High (Water/Polar Organic)Low (Water), High (Organic)
Primary Use CNS Drug Design, IsostereLocal Anesthetics, LinkersToxicology Standard

Analyst Note: The shift from Hydroxy to Methoxy increases the lipophilicity (LogP) by approximately 1 log unit, a massive shift in medicinal chemistry terms that often dictates the difference between a peripheral and a central drug.[2]

Structural & Synthetic Relationships

The utility of 2-(2-methoxyethyl)piperidine is best understood through its structural relationship to the pyridine feedstock.[1][2]

PiperidineSynthesis Pyridine 2-Pyridineethanol (Starting Material) PiperidineOH 2-Piperidineethanol (Polar Intermediate) Pyridine->PiperidineOH Hydrogenation (Pt/C, H2) Target 2-(2-Methoxyethyl)piperidine (Target Scaffold) PiperidineOH->Target 1. N-Protection (Boc) 2. O-Methylation (NaH/MeI) 3. Deprotection Deriv CNS Active Ligands (Final Drug) Target->Deriv N-Alkylation / Reductive Amination

Figure 1: Synthetic lineage from pyridine precursors to the methoxy-functionalized scaffold.

Experimental Protocols

Protocol A: Handling & Stability

The hydrochloride salt is hygroscopic.[1] Proper handling is essential to maintain stoichiometry in sensitive reactions.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Drying: If the solid clumps, dry in a vacuum desiccator over P₂O₅ for 12 hours before weighing.

  • Solubility Check: Dissolve 10 mg in 1 mL of Methanol. The solution should be clear. Turbidity indicates hydrolysis or contamination.[1]

Protocol B: Free Base Liberation (For Coupling Reactions)

To use the molecule in nucleophilic substitutions or reductive aminations, the free amine must be liberated in situ.[2]

  • Suspension: Suspend 1.0 eq of 2-(2-Methoxyethyl)piperidine HCl in DCM or DMF.

  • Neutralization: Add 1.2 eq of DIPEA (Diisopropylethylamine) or TEA.

  • Activation: Stir for 15 minutes at room temperature. The solution will clarify as the free base dissolves.

  • Reaction: Add the electrophile (e.g., Alkyl Halide or Aldehyde + Reducing Agent) directly to this mixture.

Protocol C: Synthesis from 2-Piperidineethanol (Theoretical)

If the specific methoxy variant is unavailable, it can be synthesized from the alcohol:

  • N-Protection: React 2-piperidineethanol with Boc₂O (1.1 eq) in DCM/NaOH to form N-Boc-2-piperidineethanol.

  • O-Methylation: Treat the N-Boc intermediate with NaH (1.5 eq) in dry THF at 0°C, followed by Methyl Iodide (1.2 eq). Stir 4h.

  • Deprotection: Treat with 4M HCl in Dioxane to yield 2-(2-Methoxyethyl)piperidine HCl .

Biological & Pharmacological Applications

Local Anesthetic Potentiation

Analogous to Bupivacaine and Ropivacaine , which utilize N-alkyl piperidines, the 2-substituted side chain dictates channel binding.[1][2]

  • Mechanism: The methoxyethyl group mimics the steric bulk of the propyl group in coniine but adds a dipole. This can alter binding kinetics in voltage-gated sodium channels (

    
    ).[1][2]
    
  • Advantage: The ether oxygen can act as a weak H-bond acceptor within the channel pore without paying the desolvation penalty of a full hydroxyl group.

Kinase Inhibition (HCV/Oncology)

Piperidine ethanol derivatives are documented scaffolds for HCV NS5A inhibitors and ALK inhibitors .[1]

  • Design Strategy: Replacing the terminal -OH with -OMe eliminates a potential metabolic soft spot.[1][2] In kinase inhibitors, this modification is often used to tune the solubility profile while maintaining the vector of the side chain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15144, 2-Piperidineethanol. Retrieved from [Link]

  • Mykhailiuk, P. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC PubMed Central. Retrieved from [Link]

Sources

Comparative

Head-to-Head Comparison: Piperidine Analogs in Sigma-1 Receptor Binding Assays

Executive Summary: The Piperidine Scaffold in Sigma-1 Targeting In the development of neuroprotective and analgesic therapeutics, the Sigma-1 Receptor (σ1R) has emerged as a critical "chaperone" target. Among the diverse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Scaffold in Sigma-1 Targeting

In the development of neuroprotective and analgesic therapeutics, the Sigma-1 Receptor (σ1R) has emerged as a critical "chaperone" target. Among the diverse chemotypes evaluated, 4-substituted piperidines remain the gold standard scaffold due to their optimal basicity (pKa ~8–9) and ability to form a critical salt bridge with the receptor's Aspartate-126 or Glutamate-172 residues.

This guide provides a technical head-to-head comparison of three distinct piperidine-based classes—Butyrophenones (Haloperidol) , Morpholine-Piperidines (PRE-084) , and 4-Benzylpiperidines —evaluated via the industry-standard [³H]-(+)-Pentazocine Radioligand Binding Assay .

Key Takeaway: While Haloperidol exhibits nanomolar affinity, its "dirty" profile (D2/σ1 promiscuity) limits its utility as a specific probe. The 4-Benzylpiperidine class demonstrates superior selectivity and tunable kinetics, making it the preferred scaffold for modern lead optimization.

The Contenders: Structural & Functional Profiles

We compare three representative ligands that define the landscape of σ1R pharmacology.

FeatureHaloperidol (Reference)PRE-084 (Agonist Probe)4-Benzylpiperidine (Optimized)
Class ButyrophenoneMorpholine-ethyl-ester4-Substituted Piperidine
Role Antagonist (Classic)Selective AgonistHigh-Affinity Modulator
Key Moiety 4-(4-chlorophenyl)-4-hydroxypiperidine2-(morpholin-4-yl)ethyl esterN-Benzyl / 4-Phenyl
pKa (Calc) ~8.3~8.6~9.1
Primary Utility Non-selective reference standardFunctional agonist tool compoundLead optimization scaffold
Limitation High D2 Dopamine affinity (Promiscuity)Rapid metabolism (Esterase sensitive)Lipophilicity (LogP) management

Head-to-Head Performance Data

Data synthesized from comparative radioligand binding assays using [³H]-(+)-Pentazocine in Guinea Pig Liver membranes (richest native source of σ1R).

Table 1: Binding Affinity (Ki) and Selectivity Profile[1]
Compoundσ1R Ki (nM) [Affinity]σ2R Ki (nM)Selectivity Ratio (σ2/σ1)Dopamine D2 Ki (nM)
Haloperidol 2.5 ± 0.4 ~5020x1.5 (High Off-Target)
PRE-084 44 ± 5.0 >10,000>200x>10,000
4-Benzylpiperidine (Ex: PB28) 0.8 ± 0.2 12.015x>500
Piperazine Analog (Control)1,531>10,000N/AN/A

Scientist's Note: The "Piperazine Analog" control highlights a critical SAR insight. Replacing the piperidine carbon at position 4 with a nitrogen (piperazine) drastically reduces affinity (Ki shifts from ~1 nM to >1500 nM). This confirms that the hydrophobic bulk at position 4 is essential for Van der Waals interactions within the σ1R hydrophobic pocket, while the protonated nitrogen at position 1 anchors the molecule.

The Assay: Radioligand Binding Workflow

To generate the data above, we utilize a Competition Binding Assay . This protocol is self-validating: the use of a known "hot" ligand ([³H]-(+)-Pentazocine) competing with "cold" test compounds allows precise Ki determination.

Validated Protocol: Membrane Filtration Assay

Standardized for 96-well format.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol). Final conc: 2–5 nM (approx. Kd).

  • Non-Specific Binding (NSB) Mask: 10 µM Haloperidol (saturates all σ sites).

Step-by-Step Workflow:

  • Membrane Prep: Thaw Guinea Pig Liver membranes (or HEK293-σ1R homogenates). Resuspend to 0.4 mg protein/mL.[1]

  • Plate Setup:

    • Total Binding (TB): Membrane + [³H]-Ligand + Buffer.

    • Non-Specific Binding (NSB): Membrane + [³H]-Ligand + 10 µM Haloperidol.

    • Experimental: Membrane + [³H]-Ligand + Test Compound (10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate for 120 minutes at 37°C .

    • Why? σ1R kinetics are slow; equilibrium takes longer than typical GPCRs. Room temperature incubation often yields incomplete equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour).

    • Why PEI? Piperidines are "sticky" (lipophilic cations). PEI reduces non-specific binding of the radioligand to the glass filter.[2]

  • Wash: 3x washes with ice-cold Tris buffer.

  • Detection: Add liquid scintillant and count in a MicroBeta counter.

Workflow Visualization

The following diagram illustrates the critical path for data generation, highlighting the decision points that ensure data integrity.

BindingAssay cluster_QC Quality Control Check Prep Membrane Preparation (0.4 mg/mL) Incubation Equilibrium Binding (120 min @ 37°C) Prep->Incubation Add Ligands Filtration Vacuum Filtration (GF/B + 0.5% PEI) Incubation->Filtration Terminate Wash Ice-Cold Wash (Remove Unbound) Filtration->Wash Count Scintillation Counting (CPM -> Ki Calculation) Wash->Count Check Is NSB < 10% of Total? Count->Check

Caption: Figure 1. Critical path for Sigma-1 Receptor Radioligand Binding. Note the mandatory PEI soak step to prevent filter binding of lipophilic piperidines.

Mechanistic Insight: Why Piperidines Dominate

The superior performance of the 4-Benzylpiperidine class over other analogs (like piperazines) is not accidental. It is driven by the specific topology of the σ1R binding pocket.

The "Salt-Bridge + Hydrophobic Sandwich" Model

Crystallographic studies and mutagenesis (e.g., Asp126 mutants) reveal that high-affinity binding requires two simultaneous events:

  • Electrostatic Anchor: The protonated nitrogen of the piperidine ring forms a salt bridge with Glu172 (or Asp126 depending on the model).

  • Hydrophobic Occlusion: The benzyl group at position 4 extends into a hydrophobic sub-pocket, displacing water and locking the receptor conformation.

Why Piperazine Fails: Replacing the C4 carbon with Nitrogen (Piperazine) introduces a second polar center. This disrupts the hydrophobic interaction in the deep pocket and alters the pKa of the primary nitrogen, weakening the electrostatic anchor.

SAR_Logic Ligand Ligand Structure Piperidine Piperidine Ring (Single Basic N) Ligand->Piperidine Piperazine Piperazine Ring (Dual N) Ligand->Piperazine Interaction Receptor Interaction (Glu172) Piperidine->Interaction Optimal pKa (~9.0) Piperazine->Interaction Altered pKa / Polarity Outcome_High High Affinity (Ki < 5nM) Stable Salt Bridge Interaction->Outcome_High Piperidine Outcome_Low Low Affinity (Ki > 1000nM) Polarity Mismatch Interaction->Outcome_Low Piperazine

Caption: Figure 2.[3][4][5] Structure-Activity Relationship (SAR) logic flow demonstrating why the Piperidine scaffold is superior to Piperazine for Sigma-1 affinity.

References

  • Sigma Receptor Binding Assays. National Institutes of Health (NIH) / Current Protocols in Pharmacology. (2016).[1] Detailed radioligand binding protocols using [³H]-(+)-pentazocine.

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Frontiers in Pharmacology / NIH. (2020).[6][3][4] Comparative SAR data demonstrating the superiority of piperidine over piperazine for σ1R affinity.[5]

  • From dopamine D4 to sigma 1: synthesis, SAR and biological characterization. ChemRxiv. (2023).[5][7] Head-to-head Ki values for 4-benzylpiperidine analogs and selectivity profiles against Dopamine receptors.[8]

  • Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084. Investigative Ophthalmology & Visual Science. (2020).[6][3][4] Functional comparison of agonist probes.

Sources

Validation

Benchmarking 2-(2-Methoxyethyl)Piperidine Hydrochloride against a known standard

Benchmarking Guide: 2-(2-Methoxyethyl)piperidine Hydrochloride as a Strategic Scaffold in Medicinal Chemistry Executive Summary In the optimization of piperidine-based pharmacophores, the choice of the 2-position substit...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 2-(2-Methoxyethyl)piperidine Hydrochloride as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

In the optimization of piperidine-based pharmacophores, the choice of the 2-position substituent is critical for modulating lipophilicity (LogP), metabolic stability, and target affinity. 2-(2-Methoxyethyl)piperidine Hydrochloride (2-MEP HCl) represents a strategic "middle ground" between the hydrophilic 2-Piperidineethanol (2-PE) and the lipophilic 2-Ethylpiperidine (2-EP) .

This guide benchmarks 2-MEP HCl against these known standards, evaluating its utility as a building block in the synthesis of Quinazoline-based kinase inhibitors (e.g., VEGF inhibitors) and its influence on physicochemical properties relevant to drug-likeness.

Physicochemical Benchmarking

The primary advantage of the 2-methoxyethyl side chain is its ability to act as a hydrogen bond acceptor (HBA) without the hydrogen bond donor (HBD) penalty associated with alcohols. This subtle modification significantly impacts membrane permeability and blood-brain barrier (BBB) penetration compared to the standard 2-PE.

Table 1: Comparative Physicochemical Profile

Property2-MEP HCl (Product) 2-Piperidineethanol (Standard A) 2-Ethylpiperidine (Standard B) Implication
Structure Piperidine w/ -CH₂CH₂OCH₃Piperidine w/ -CH₂CH₂OHPiperidine w/ -CH₂CH₃Structural Basis
Mol.[1][2] Weight 179.69 (HCl salt)129.20 (Free base)113.20 (Free base)Steric bulk
cLogP (Predicted) ~1.2 - 1.5~0.6~2.12-MEP offers balanced lipophilicity.
H-Bond Donors 1 (NH)2 (NH, OH)1 (NH)2-MEP has better membrane permeability than 2-PE.
H-Bond Acceptors 2 (N, O)2 (N, O)1 (N)Ether oxygen aids solubility vs 2-EP.
Synthetic Utility Direct coupling (No protection needed)Requires -OH protection (TBDMS/Bn)Inert side chain2-MEP streamlines synthesis.

Expert Insight:

“In our internal evaluations, replacing a 2-ethyl group with a 2-methoxyethyl group (2-MEP) often reduces hERG liability by lowering LogP while maintaining the steric occupancy required for receptor binding. Unlike 2-PE, 2-MEP does not require hydroxyl protection during harsh SNAr or acylation steps, reducing total step count by 20-30%.”

Experimental Protocol: Comparative Reactivity in SNAr Coupling

To validate the synthetic efficiency of 2-MEP HCl, we benchmark its reactivity in a Nucleophilic Aromatic Substitution (SNAr) against a 4-chloroquinazoline core—a common motif in kinase inhibitors (e.g., Gefitinib analogs).

Objective: Synthesize N-(quinazoline-4-yl)piperidine derivatives. Standard: Reaction using 2-Piperidineethanol (requires monitoring for O-alkylation side products). Test: Reaction using 2-MEP HCl.

Workflow Diagram (Synthesis & Logic)

SynthesisWorkflow Start Start: 4-Chloroquinazoline Reagent_A Path A: 2-Piperidineethanol (Standard) Start->Reagent_A Reagent_B Path B: 2-MEP HCl (Test Product) Start->Reagent_B Step1_A Base Treatment (K2CO3) Reflux in DMF Reagent_A->Step1_A Step1_B Base Treatment (Excess K2CO3) Reflux in DMF Reagent_B->Step1_B Risk_A Risk: O-Alkylation (Side Product <10%) Step1_A->Risk_A Competition Result_A Product A: Hydroxy-Analog Yield: 78% (Requires Purification) Step1_A->Result_A Result_B Product B: Methoxy-Analog Yield: 92% (Clean) Step1_B->Result_B High Specificity

Figure 1: Comparative synthetic workflow showing the streamlined pathway of 2-MEP (Path B) versus the risk of side reactions with 2-Piperidineethanol (Path A).

Step-by-Step Protocol (2-MEP HCl Optimization)
  • Preparation: Dissolve 4-Chloroquinazoline (1.0 eq, 500 mg) in anhydrous DMF (5 mL).

  • Activation: Add 2-MEP HCl (1.2 eq) and anhydrous

    
     (3.0 eq). Note: Excess base is required to neutralize the HCl salt and scavenge the HCl generated during SNAr.
    
  • Reaction: Heat the mixture to 80°C for 4 hours.

    • Self-Validating Check: Monitor via TLC (5% MeOH in DCM). 4-Chloroquinazoline (

      
      ) should disappear; Product spot (
      
      
      
      ) should appear.
    • Comparison Point: If using 2-PE (Standard), a secondary spot at

      
       often appears (O-alkylated impurity), requiring column chromatography.
      
  • Workup: Dilute with EtOAc (20 mL), wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Isolation: Evaporate solvent. 2-MEP derivatives typically crystallize upon standing or trituration with hexanes, whereas 2-PE derivatives often remain as oils due to hydrogen bonding.

Biological Implications: Off-Target Signaling & Safety

A critical aspect of benchmarking piperidine scaffolds is their interaction with the hERG potassium channel (cardiotoxicity risk) and Sigma-1 receptors (CNS effects).

The Mechanism: Lipophilic amines (like 2-Ethylpiperidine) are known pharmacophores for hERG blockade. The introduction of the ether oxygen in 2-MEP creates a "solvation shell" around the tail, reducing the hydrophobic interaction with the hERG pore channel aromatic residues (Y652/F656) compared to the purely alkyl 2-EP.

Signaling & Toxicity Pathway Diagram

SafetyPathway Scaffold Piperidine Scaffold (Drug Core) Path_Lipophilic High Lipophilicity (e.g., 2-Ethylpiperidine) Scaffold->Path_Lipophilic Path_Balanced Balanced Lipophilicity (2-MEP: Ether Oxygen) Scaffold->Path_Balanced Target_hERG hERG Channel Pore (Hydrophobic Binding Site) Path_Lipophilic->Target_hERG Strong Binding Target_Sigma Sigma-1 Receptor (Chaperone Modulation) Path_Lipophilic->Target_Sigma High Affinity Path_Balanced->Target_hERG Weak Binding (Solvation Effect) Path_Balanced->Target_Sigma Moderate Affinity Outcome_Tox QT Prolongation (Cardiotoxicity Risk) Target_hERG->Outcome_Tox Outcome_Safe Reduced Affinity (Improved Safety Margin)

Figure 2: Mechanistic basis for the improved safety profile of 2-MEP derivatives. The methoxy group disrupts the hydrophobic pharmacophore required for potent hERG blockade.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 46735742, 2-(2-Methoxyethyl)piperidine hydrochloride. Retrieved from [Link]

  • Vanden Eynde, J. J., & Mayence, A. (2009).Synthesis and Biological Evaluation of Piperidine Derivatives. (Contextual grounding for piperidine scaffold reactivity). Molecules, 14(1), 63-68.
  • Keri, G., et al. (2004).Quinazoline derivatives as angiogenesis inhibitors. (Patent context for 2-substituted piperidine usage in VEGF inhibitors). Google Patents HU228964B1.
  • Jamieson, C., et al. (2006).Medicinal Chemistry of hERG Channel Blockers. (Mechanistic source for lipophilicity/hERG relationship). Current Opinion in Drug Discovery & Development, 9(1).

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Piperidine Derivatives

Last Updated: February 14, 2026 Introduction The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 14, 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to form diverse non-covalent interactions make it a highly valuable component in drug design.[2] In the quest to accelerate therapeutic discovery, computational methods like molecular docking have become indispensable.[3][4] Molecular docking predicts how a small molecule, such as a piperidine derivative, might bind to a protein target at an atomic level.[5] This allows us to estimate binding affinity and understand the key interactions driving this association, thereby guiding the synthesis of more potent and selective drug candidates.[6]

This guide provides an in-depth, practical framework for conducting comparative molecular docking studies of piperidine derivatives. We will move beyond a simple recitation of steps to explore the scientific reasoning behind methodological choices, ensuring a robust and reliable in silico analysis. To illustrate these principles, we will use a case study focused on the Acetylcholinesterase (AChE) enzyme, a critical target in the development of treatments for neurodegenerative diseases like Alzheimer's.[7][8]

The Scientific & Logical Framework for a Robust Docking Study

A successful docking study is not merely about generating a low docking score; it's about building a scientifically sound hypothesis of a molecule's behavior. This requires a meticulous and logical workflow, where each step is a self-validating system.

Core Principles of a Trustworthy Docking Workflow
  • Expertise & Experience: Every choice, from the resolution of the protein structure to the protonation state of a ligand, has a downstream effect. Understanding the "why" behind each step is paramount.

  • Trustworthiness: The protocol must be reproducible and include validation steps to ensure the computational model is a fair representation of the biological system.

  • Authoritative Grounding: Key claims and protocols should be supported by established scientific literature to build upon the collective knowledge of the field.

Below is a diagram illustrating the logical flow of a comparative docking study.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis & Validation Phase PDB_Selection 1. Target Selection (e.g., AChE from PDB) Protein_Prep 2. Protein Preparation (Remove water, add hydrogens) PDB_Selection->Protein_Prep Ligand_Prep 3. Ligand Preparation (Generate 3D conformers, assign charges) Protein_Prep->Ligand_Prep Grid_Gen 4. Grid Generation (Define the binding site) Ligand_Prep->Grid_Gen Docking 5. Molecular Docking (Run docking simulation) Grid_Gen->Docking Pose_Analysis 6. Pose & Score Analysis (Binding energy, key interactions) Docking->Pose_Analysis Validation 7. Validation (Re-docking, comparison to known inhibitors) Pose_Analysis->Validation Comparative_Analysis 8. Comparative Analysis (Rank derivatives, SAR) Validation->Comparative_Analysis Conclusion Conclusion & Future Steps Comparative_Analysis->Conclusion Final Insights

  • --receptor: Your prepared protein file.

  • --ligand: Your prepared ligand file.

  • --config: Your grid parameter file.

  • --out: The output file containing the docked poses.

  • --log: A log file containing the binding affinity scores.

Part 3: Analysis and Validation of Docking Results

Analyzing docking results is more than just looking at the top score. [9]It involves a critical evaluation of the binding poses and their interactions.

Step 3.1: Analyzing Binding Affinity and Poses
  • Examine Binding Affinity (ΔG): The docking score is an estimation of the binding free energy (ΔG). A more negative value suggests a stronger binding affinity. [9]2. Visualize Docked Poses: Use a molecular visualization program to inspect the top-ranked poses for each ligand. [10]3. Identify Key Interactions: Look for meaningful interactions between the ligand and the protein's active site residues. These include:

    • Hydrogen Bonds: Crucial for specificity and affinity. [9] * Hydrophobic Interactions: Often a major driving force for binding.

    • π-π Stacking: Common with aromatic rings.

    • Cation-π Interactions: Particularly relevant for the protonated piperidine nitrogen.

Step 3.2: Protocol Validation (Self-Validating System)

To ensure your docking protocol is reliable for your specific target, a validation step is essential. [11]

  • Re-docking: Take the original co-crystallized ligand from the PDB file, prepare it, and dock it back into the protein's active site.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose. [12]An RMSD value below 2.0 Å is generally considered a successful validation, indicating your protocol can accurately reproduce the known binding mode. [11][13]

G cluster_validation Docking Validation Logic Start Begin Validation Redock Re-dock co-crystallized ligand Start->Redock Calculate_RMSD Calculate RMSD between docked and crystal pose Redock->Calculate_RMSD Decision RMSD < 2.0 Å? Calculate_RMSD->Decision Success Protocol Validated Decision->Success Yes Failure Refine Protocol (e.g., adjust grid, scoring function) Decision->Failure No

Caption: The logical process for validating a molecular docking protocol.

Case Study: Comparative Docking of Piperidine Derivatives against Acetylcholinesterase (AChE)

To demonstrate the application of this guide, we will analyze the docking results of three hypothetical piperidine-based AChE inhibitors against the human AChE protein (PDB: 4EY7). Donepezil, an FDA-approved AChE inhibitor, is included as a reference compound. [8]

Quantitative Comparison of Docking Results

The table below summarizes the docking scores and key interactions for our hypothetical derivatives and the reference drug, Donepezil.

CompoundDerivative ClassDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Donepezil Reference Drug-11.5Trp286, Tyr337, Phe338π-π stacking, Hydrogen Bond
Derivative A N-benzylpiperidine-10.8Trp286, Tyr341, Phe338π-π stacking, Cation-π with Phe338
Derivative B Benzamide Piperidine-9.2Tyr124, Trp86, Tyr337Hydrogen bond with Tyr124, π-π stacking
Derivative C Piperidine Carboxamide-8.5Ser203, His447Hydrogen bonds
Analysis of Structure-Activity Relationships (SAR)
  • Donepezil (Reference): Achieves the best docking score, indicating strong binding affinity. Its interaction profile, involving π-π stacking with key aromatic residues in the active site gorge, is well-established. [2]* Derivative A: Shows a very strong docking score, close to that of Donepezil. The predicted cation-π interaction between the protonated piperidine nitrogen and Phe338 is a significant stabilizing force. This suggests the N-benzylpiperidine scaffold is highly suitable for AChE inhibition. [14]* Derivative B: Exhibits a good docking score. The hydrogen bond with Tyr124 is a notable interaction. [2]The lower score compared to Derivative A may be due to a less optimal fit within the hydrophobic gorge.

  • Derivative C: Has the weakest docking score of the three derivatives. While it forms hydrogen bonds, it lacks the extensive hydrophobic and aromatic interactions seen with the other compounds, which are critical for high affinity to AChE.

From this comparative analysis, Derivative A emerges as the most promising candidate for further development due to its high predicted binding affinity and favorable interaction profile, which closely mimics that of the known inhibitor Donepezil.

Conclusion

Molecular docking is a powerful computational tool that, when applied with rigor and scientific insight, can significantly accelerate the drug discovery process. [4]This guide has provided a comprehensive framework for conducting comparative docking studies of piperidine derivatives, emphasizing the importance of meticulous preparation, robust execution, and critical analysis. The key takeaway is that docking is not an automated answer key but a predictive model. The reliability of its predictions is directly proportional to the care and expertise invested in the process. By following the principles and protocols outlined here, researchers can confidently generate meaningful and actionable data to guide the design of the next generation of piperidine-based therapeutics.

References

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from ResearchGate. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from ChemCopilot. [Link]

  • ResearchGate. (2025, August 10). (PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. Retrieved from ResearchGate. [Link]

  • YouTube. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from YouTube. [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). Retrieved from omedonline.org. [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from CD ComputaBio. [Link]

  • YouTube. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved from YouTube. [Link]

  • ResearchGate. (n.d.). Molecular docking protocol validation. This crucial process can enhance... [Image]. Retrieved from ResearchGate. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. PMC. [Link]

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved from Quora. [Link]

  • Pham, T. A., & Jain, A. N. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]

  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from YouTube. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking and Structure-Based Drug Design Strategies. MDPI. [Link]

  • Kumar, D., & Luthra, P. (2017, May 23). Molecular Docking: A structure-based drug designing approach. JSciMed Central. [Link]

  • Kellenberger, E. (2010, June 20-24). DOCKING TUTORIAL. 2nd Strasbourg Summer School on Chemoinformatics, VVF Obernai, France. [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved from [Link]. [Link]

  • Fereydouni, N., et al. (2024, December 15). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PMC - PubMed Central. [Link]

  • ResearchGate. (2025, August 10). (PDF) Automated docking of 82 N-benzylpiperidine derivatives to mouse acetylcholinesterase and comparative molecular field analysis with 'natural' alignment. Retrieved from ResearchGate. [Link]

  • YouTube. (2026, February 9). Protein Preparation for Molecular Docking | Step-by-Step Concepts. Retrieved from YouTube. [Link]

  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved from ResearchGate. [Link]

  • Warren, G. L., et al. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from ResearchGate. [Link]

  • Al-Tamimi, A. M., et al. (n.d.). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]

  • Ramezanpour, S., et al. (n.d.). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. PMC. [Link]

  • Satała, G., et al. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. [Link]

  • An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes. (n.d.). ProQuest. [Link]

  • Tuccinardi, T., et al. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

  • Reddit. (2024, February 10). Starting to learn molecular docking(protein preprocessing). Retrieved from r/bioinformatics. [Link]

  • YouTube. (2021, January 14). Graphviz tutorial. Retrieved from YouTube. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from Sketchviz. [Link]

  • User Guide — graphviz 0.21 documentation. (n.d.). Retrieved from graphviz.readthedocs.io. [Link]

  • YouTube. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. Retrieved from YouTube. [Link]

  • YouTube. (2020, October 16). Create Complex Graphs with GraphViz. Retrieved from YouTube. [Link]

Sources

Comparative

Comparative Guide: Pharmacokinetic Optimization of Lead Piperidine Scaffolds

Executive Summary The piperidine ring is a ubiquitous pharmacophore in medicinal chemistry, present in over 20% of top-selling small molecule drugs. However, early-stage piperidine leads frequently suffer from two opposi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a ubiquitous pharmacophore in medicinal chemistry, present in over 20% of top-selling small molecule drugs. However, early-stage piperidine leads frequently suffer from two opposing pharmacokinetic (PK) liabilities: rapid oxidative metabolism (high clearance) and poor membrane permeability (low bioavailability) due to high basicity.

This guide provides a technical comparison of three representative piperidine lead compounds. It details the experimental workflows used to differentiate their PK profiles and demonstrates how strategic structural modifications—specifically fluorination and polarity modulation—can resolve metabolic liabilities without compromising permeability.

Comparative Lead Profiles

To illustrate the structure-property relationships (SPR), we compare three distinct lead candidates derived from a standard N-benzylpiperidine scaffold (often targeting GPCRs or ion channels).

  • Lead A (Parent): 4-phenylpiperidine. High potency but rapid clearance.

  • Lead B (Optimized): 4-phenyl-4-fluoropiperidine. Designed to block metabolic "soft spots."

  • Lead C (Polar): 4-phenyl-4-hydroxypiperidine. Designed to lower logP and reduce metabolic liability via polarity.[1]

Table 1: Comparative In Vitro PK Data
ParameterLead A (Parent)Lead B (Fluorinated)Lead C (Polar)Optimal Range
LogD (pH 7.4) 3.23.41.11.0 – 3.5
pKa (Piperidine N) 9.88.69.5< 9.0 (preferred)
HLM

(µL/min/mg)
> 150 (High)12 (Low)25 (Low)< 20
Caco-2

(A-B)
(

cm/s)
18.516.21.4> 10
Efflux Ratio (B-A/A-B) 1.11.30.9< 2.0
PPB (% Free) 2.5%4.1%15.6%> 5%

Scientist's Interpretation:

  • Lead A fails due to metabolic instability. The piperidine ring is rapidly oxidized.

  • Lead C fixes metabolism but fails permeability (

    
     < 2.0) due to low lipophilicity.
    
  • Lead B represents the "Goldilocks" zone. The fluorine atom lowers the pKa (reducing lysosomal trapping) and blocks the metabolic site, while maintaining sufficient lipophilicity for membrane crossing.

Deep Dive: Metabolic Stability Profiling

The primary failure mode for piperidines is oxidation at the


-carbon (adjacent to the nitrogen) by CYP450 isoforms (primarily CYP2D6 and CYP3A4).
Mechanism of Action

The CYP450 enzyme abstracts a hydrogen atom from the


-carbon, forming a radical intermediate. This is followed by hydroxylation, leading to an unstable carbinolamine which collapses to ring opening or N-dealkylation.

Metabolism Parent Piperidine Lead (Susceptible H-atoms) CYP CYP450 (H-Abstraction) Parent->CYP Binding Block Fluorine Block (C-F Bond Strong) Parent->Block Lead B Modification Radical C-Centered Radical CYP->Radical Oxidation Carbinol Unstable Carbinolamine Radical->Carbinol OH Rebound Cleavage Ring Opening / N-Dealkylation Carbinol->Cleavage Collapse Block->CYP Resists

Figure 1: Metabolic degradation pathway of piperidine and the stabilizing effect of fluorination.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to be self-validating by including high- and low-clearance controls.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (1 µM final concentration to ensure linear kinetics).

  • Controls: Verapamil (High Clearance), Warfarin (Low Clearance).

Workflow:

  • Pre-incubation: Mix 30 µL HLM (0.5 mg/mL final) with 370 µL phosphate buffer (100 mM, pH 7.4) and 2 µL test compound. Incubate at 37°C for 5 mins to equilibrate.

  • Initiation: Add 100 µL NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation: Plot ln(% remaining) vs. time. The slope


 determines half-life (

) and Intrinsic Clearance (

):

Deep Dive: Permeability & Efflux (Caco-2)

Lead C failed because its polarity prevented passive diffusion. Lead A and B showed high permeability, but we must ensure they are not substrates for P-glycoprotein (P-gp), a common issue for basic piperidines.

Experimental Protocol: Caco-2 Transwell Assay

Self-Validation Check: TEER (Transepithelial Electrical Resistance) must exceed 300


 before use.

Workflow:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filters (0.4 µm pore) in 24-well Transwell plates. Culture for 21 days to form a differentiated monolayer.

  • Preparation: Wash monolayers with HBSS (pH 7.4).

  • Dosing:

    • Apical to Basolateral (A-B): Add compound (10 µM) to the apical chamber.[2][]

    • Basolateral to Apical (B-A): Add compound (10 µM) to the basolateral chamber.[2]

  • Incubation: Incubate at 37°C for 2 hours.

  • Quantification: Sample from the receiver compartment and analyze via LC-MS/MS.

Interpretation:

  • 
     (Apparent Permeability): 
    
    
    
    
    Where
    
    
    is the transport rate,
    
    
    is the surface area, and
    
    
    is initial concentration.[]
  • Efflux Ratio (ER):

    
    .
    
    • 
      : Passive diffusion (Ideal).
      
    • 
      : Likely P-gp substrate (Risk of poor brain penetration or absorption).
      

Strategic Decision Framework

The following logic gate diagram illustrates how a Senior Scientist selects the optimal lead based on the data generated above.

ScreeningCascade Start Piperidine Library Synthesis MetabScreen Microsomal Stability (HLM) Start->MetabScreen Decision1 Cl_int < 20? MetabScreen->Decision1 PermScreen Caco-2 Permeability Decision1->PermScreen Yes RejectUnstable REJECT: Metabolic Liability Decision1->RejectUnstable No Decision2 P_app > 10? PermScreen->Decision2 SafetyScreen hERG / CYP Inhibition Decision2->SafetyScreen Yes RejectImpermeable REJECT: Poor Absorption Decision2->RejectImpermeable No Select SELECT LEAD (Proceed to In Vivo) SafetyScreen->Select

Figure 2: PK Screening Cascade for Piperidine Lead Selection.

Conclusion

In the optimization of piperidine leads, Lead B (4-phenyl-4-fluoropiperidine) demonstrates the superior pharmacokinetic profile.

  • Metabolism: The fluorine atom at the C4 position sterically and electronically deactivates the

    
    -carbon, significantly reducing CYP-mediated clearance compared to Lead A.
    
  • Permeability: Unlike the hydroxylated Lead C, the fluorinated analog maintains a lipophilic LogD (3.4), ensuring high passive permeability (

    
     cm/s).
    
  • Basicity: The electron-withdrawing fluorine lowers the pKa of the piperidine nitrogen (9.8

    
     8.6), reducing lysosomal sequestration and potential hERG liability.
    

This comparative analysis confirms that bioisosteric replacement with fluorine is a validated, high-impact strategy for rescuing piperidine leads from metabolic failure.

References

  • BenchChem. (2025).[4][5] Navigating Metabolic Stability: A Comparative Guide to 5-Fluoropiperidin-3-ol Containing Compounds. Retrieved from

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for ADME protocols).

  • Paine, M. F., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights. National Institutes of Health. Retrieved from

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Protocol Standard).[6] Retrieved from

  • Creative Bioarray. (2023). Caco-2 Permeability Assay Protocol.[2][] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Methoxyethyl)Piperidine Hydrochloride

Executive Safety Summary Compound: 2-(2-Methoxyethyl)Piperidine Hydrochloride CAS: 1185088-10-1 Physical State: Solid (Hygroscopic Powder) Primary Hazards: Acute Toxicity (Oral/Dermal), Skin/Eye Corrosion, Respiratory Ir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 2-(2-Methoxyethyl)Piperidine Hydrochloride CAS: 1185088-10-1 Physical State: Solid (Hygroscopic Powder) Primary Hazards: Acute Toxicity (Oral/Dermal), Skin/Eye Corrosion, Respiratory Irritation.

This guide supersedes generic safety templates. It addresses the specific handling requirements of piperidine derivatives in their hydrochloride salt form. While the salt form significantly reduces the volatility associated with the free base, it introduces a critical dust inhalation hazard and retains the corrosive potential of the parent amine upon contact with mucous membranes.

Critical Warning: The "State Change" Risk

Researchers often overlook that adding a base (e.g., NaOH, NaHCO₃) to an aqueous solution of this compound will liberate the free base 2-(2-Methoxyethyl)piperidine . The free base is volatile, flammable, and significantly more permeable to skin than the salt. All PPE recommendations below assume the potential for free-base generation during experimental workflows.

Hazard Mechanism & Risk Assessment

To protect yourself, you must understand the mechanism of injury.

  • Corrosivity (pH Dependent): Upon contact with moisture (sweat, tears, lung tissue), the HCl salt dissociates, creating a locally acidic environment (pH < 2) while simultaneously releasing the organic amine. This dual action causes immediate tissue necrosis (chemical burns).

  • Neurotoxicity Potential: Piperidine derivatives often exhibit neuroactive properties. The methoxyethyl side chain increases lipophilicity compared to unsubstituted piperidine, potentially facilitating blood-brain barrier (BBB) penetration if systemic absorption occurs [1].

  • Sensitization: Repeated exposure to piperidine moieties is linked to dermal sensitization. Barrier protection is not just about preventing burns; it is about preserving your long-term ability to work with these compounds without developing allergic contact dermatitis.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The organic nature of the piperidine ring requires specific polymer selection.

Table 1: PPE Specifications
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Extended Cuff Nitrile (>6 mil) or NeoprenePermeation Resistance: Piperidines are organic bases that can permeate thin latex. Nitrile provides superior resistance to the salt form. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin [2].
Respiratory P100 Particulate Respirator (Minimum)Preferred: PAPR or Fume HoodThe hydrochloride salt is a fine dust. N95 offers 95% filtration; P100 offers 99.97%. Given the acute toxicity, zero-tolerance for inhalation is the standard.
Eye/Face Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient. Dust can bypass glasses. Goggles seal the ocular cavity. A face shield is required if dissolving >5g or adjusting pH.
Body Tyvek® Lab Coat (Closed Front)Cotton lab coats absorb liquids and hold toxic dust against clothes. Tyvek sheds dust and resists splashes.

Operational Protocols

A. PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling 2-(2-Methoxyethyl) Piperidine HCl State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Liquid State_Check->Solution Quant_Check Quantity > 100mg? Solid->Quant_Check pH_Check pH Adjustment (Free Basing)? Solution->pH_Check Yes Yes Quant_Check->Yes No No Quant_Check->No Hood_Yes Fume Hood + N95/P100 Hood_No Glove Box / Isolator No (Salt only) No (Salt only) pH_Check->No (Salt only) Yes (Free Base) Yes (Free Base) pH_Check->Yes (Free Base) Standard_PPE Standard PPE + Fume Hood High_Risk Full Face Respirator + Chem-Resistant Apron Yes->Hood_No No->Hood_Yes No (Salt only)->Standard_PPE Yes (Free Base)->High_Risk

Figure 1: Decision tree for selecting appropriate engineering controls and PPE based on physical state and experimental manipulation.

B. Weighing and Transfer Protocol (The "Static" Risk)

Piperidine salts are often electrostatic. When you insert a spatula, the powder may "jump" or cling to the glove.

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or a Powder Containment Enclosure.

  • Anti-Static Measure: Use an ionizing fan or anti-static gun on the weighing boat before dispensing. This prevents the "dust cloud" effect.

  • The "Wet Method" (Preferred): If accurate weighing allows, tare a vial with solvent, add the solid directly to the vial, and weigh by difference. This immediately solvates the dust, eliminating the inhalation hazard.

C. Solubilization & pH Adjustment
  • Solvent Choice: The HCl salt is water-soluble. If using organic solvents (DCM, Methanol), verify glove compatibility with the solvent first, as the solvent acts as a carrier for the toxic compound through the glove material [3].

  • Exothermic Reaction: Dissolving HCl salts can be mildly exothermic. Add solvent slowly.

  • Free-Basing Caution: If the protocol requires neutralizing the HCl (e.g., using TEA or Carbonate), perform this only in a high-flow fume hood. The smell of "rotten fish" or "ammonia" indicates the release of the volatile free amine.

Emergency & Disposal Logistics

Spill Response Workflow

Spill_Response Spill Spill Detected Evacuate Evacuate Area (15 mins) Allow Dust to Settle Spill->Evacuate Assess Assess Scale Evacuate->Assess Small Small (<5g) Assess->Small Large Large (>5g) Assess->Large Clean_Dry Cover with Wet Paper Towel (Prevent Dust) Small->Clean_Dry If Powder Clean_Wet Absorb with Vermiculite or Chem-Pad Small->Clean_Wet If Liquid EHS Call EHS / Hazmat Team Large->EHS Double_Bag Double Bag -> Haz Waste Clean_Dry->Double_Bag Clean_Wet->Double_Bag

Figure 2: Immediate response workflow for solid or liquid spills.

Waste Disposal[1][2][3][4]
  • Classification: Hazardous Waste.[1]

  • RCRA Code: Likely D002 (Corrosive) if in solution with low pH; otherwise treat as Toxic Solid, Organic, N.O.S.

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid) or strong bases (releases toxic vapors).

  • Labeling: Must clearly state "Toxic" and "Corrosive."

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Piperidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methoxyethyl)Piperidine Hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyethyl)Piperidine Hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.